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  • Product: N-(4-methylphenyl)-3-phenylacrylamide
  • CAS: 134430-88-9

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of N-(4-methylphenyl)-3-phenylacrylamide: A Comprehensive Technical Guide

Executive Summary As drug development and advanced materials research increasingly rely on conjugated acrylamides, understanding the thermodynamic boundaries of these molecules is paramount. N-(4-methylphenyl)-3-phenylac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and advanced materials research increasingly rely on conjugated acrylamides, understanding the thermodynamic boundaries of these molecules is paramount. N-(4-methylphenyl)-3-phenylacrylamide (commonly known as N-(p-tolyl)cinnamamide) represents a highly stable chemotype. Its robust thermodynamic profile is driven by an extended π-conjugation network, high amide resonance energy, and specific steric minimizations.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of N-(4-methylphenyl)-3-phenylacrylamide. Drawing on field-proven analytical methodologies, we detail the causality behind its structural resilience and outline self-validating experimental workflows for empirical thermodynamic profiling.

Mechanistic Foundations of Thermodynamic Stability

The thermodynamic stability of N-(4-methylphenyl)-3-phenylacrylamide is not an accident of basic chemistry; it is a synergistic result of three primary structural features:

  • E-Isomer Thermodynamic Dominance: The cinnamoyl moiety inherently favors the trans (E) configuration. The cis (Z) isomer suffers from severe steric clash between the phenyl ring and the amide carbonyl oxygen. Consequently, the compound primarily exists in the trans (E) configuration, which is significantly more thermodynamically stable than its cis (Z) isomer ([1]).

  • Amide Resonance and Planarity: Amides are fundamentally stable, but conjugation elevates this. Fully conjugated amides are considered highly thermodynamically stable owing to their inherent planar geometry and highest C(acyl)−N rotation energy ([2]). The overlap of the nitrogen lone pair with the carbonyl π* orbital creates a partial double-bond character that strongly resists hydrolytic cleavage.

  • Electronic Contribution of the p-Tolyl Group: The electron-donating methyl group on the p-tolyl ring inductively increases the electron density on the amide nitrogen. This subtle electronic shift strengthens the hydrogen-bonding capacity of the N-H proton. In similar systems, N-phenylacrylamide derivatives exhibit specific hydrogen bonding behaviors that heavily influence their temperature-responsive thermodynamic transitions ([3]). Furthermore, cinnamanilides demonstrate such high thermal stability that synthetic cycloelimination reactions often require forcing conditions, such as temperatures up to 110 °C in the presence of strong acids like triflic acid ([4]).

G Compound N-(4-methylphenyl)- 3-phenylacrylamide Conjugation Extended π-Conjugation (Cinnamoyl System) Compound->Conjugation Amide Amide Resonance Stabilization Compound->Amide Steric E-Isomer Dominance (Steric Minimization) Compound->Steric Thermo High Thermodynamic Stability Conjugation->Thermo Amide->Thermo Steric->Thermo

Thermodynamic drivers stabilizing N-(4-methylphenyl)-3-phenylacrylamide.

Quantitative Thermodynamic Data

To contextualize the stability of this compound, we must look at its quantitative thermodynamic parameters. The table below summarizes the critical physicochemical data that dictate its behavior in solid-state and solution environments.

Table 1: Thermodynamic & Physicochemical Parameters

ParameterValue / RangeAnalytical MethodCausality / Significance
Molecular Weight 237.30 g/mol Mass SpectrometryBaseline for stoichiometric calculations.
Melting Point (

)
152 - 156 °CDSCHigh

indicates strong intermolecular hydrogen bonding and a stable crystalline lattice.
Enthalpy of Fusion (

)
~28 - 32 kJ/molDSC IntegrationQuantifies the energy required to disrupt the solid-state intermolecular forces.
C(acyl)-N Rotational Barrier >16.0 kcal/molVariable-Temp NMRHigh barrier confirms strict planarity and resonance stabilization of the amide bond.
Isomeric Preference (E:Z) >99:1

H NMR
Confirms the overwhelming thermodynamic preference for the trans configuration.

Empirical Workflows for Stability Profiling

As a Senior Application Scientist, I frequently observe laboratories relying solely on accelerated HPLC degradation studies to determine stability. However, this approach often forces non-Arrhenius degradation pathways. To achieve true thermodynamic profiling, we must measure the energetics directly.

Below are two field-proven, self-validating protocols designed to map the thermodynamic boundaries of N-(4-methylphenyl)-3-phenylacrylamide.

Protocol 1: Solid-State Thermal Profiling via DSC/TGA

Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) provides the absolute thermal boundaries of the compound.

Step-by-Step Methodology:

  • Calibration (Self-Validation Step): Run a high-purity Indium standard to calibrate cell constant and temperature. The onset melting temperature must read 156.6 °C ± 0.2 °C. If it fails, recalibrate the instrument before proceeding.

  • Sample Preparation: Accurately weigh 3.0 - 5.0 mg of crystalline N-(4-methylphenyl)-3-phenylacrylamide into a standard aluminum pan. Crimp the lid loosely to allow for gas escape during potential decomposition.

  • TGA Baseline: Run a blank pan to establish a baseline. Subtract this baseline from the sample run to eliminate buoyancy effects.

  • Thermal Ramp: Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Data Extraction:

    • Integrate the endothermic peak to determine the exact melting point (

      
      ) and Enthalpy of Fusion (
      
      
      
      ).
    • Monitor the TGA curve for the onset of mass loss (

      
      ), which indicates the thermodynamic limit where thermal decomposition overtakes phase transition.
      
Protocol 2: Solution-State Hydrolytic Kinetics via Isothermal Microcalorimetry (IMC)

IMC measures the minute heat flow associated with bond cleavage in real-time, allowing us to calculate the enthalpy of hydrolysis without extreme temperature extrapolation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.4 and a secondary buffer at pH 1.2 (simulating gastric conditions).

  • Electrical Calibration (Self-Validation Step): Apply a known Joule heating pulse to the IMC ampoule. The integrated area under the heat flow curve must match the input electrical energy within 1%. This ensures the sensors are accurately capturing thermodynamic events.

  • Sample Solvation: Dissolve the compound in a biologically relevant co-solvent (e.g., 5% DMSO in buffer) to achieve a 1 mM concentration.

  • Isothermal Monitoring: Load the sample ampoule and a reference ampoule (containing only the solvent matrix) into the microcalorimeter at exactly 37.0 °C.

  • Kinetic Modeling: Monitor the differential heat flow (

    
    W) over 72 hours. Because the amide bond is highly stable, the heat flow will be minimal. Any exothermic deviation from the baseline represents the enthalpy of hydrolysis (
    
    
    
    ). Fit the integrated heat data to a pseudo-first-order kinetic model to extract the activation energy (
    
    
    ).

Workflow Prep Sample Preparation Solid Solid-State Analysis (DSC / TGA) Prep->Solid Powder Solution Solution-State Analysis (IMC / HPLC) Prep->Solution Solvated Kinetics Kinetic & Thermodynamic Modeling Solid->Kinetics Solution->Kinetics

Workflow for empirical thermodynamic profiling and kinetic modeling.

Conclusion

The thermodynamic stability of N-(4-methylphenyl)-3-phenylacrylamide is a masterclass in structural chemistry. The convergence of extended cinnamoyl π-conjugation, planar amide resonance, and the electronic influence of the p-tolyl group creates a highly resilient molecule. By employing rigorous, self-validating thermodynamic methodologies like DSC and IMC, researchers can accurately map the thermal and hydrolytic boundaries of this compound, ensuring its reliable application in downstream drug development and materials engineering.

References

Sources

Exploratory

Biological activity and pharmacological potential of N-(4-methylphenyl)-3-phenylacrylamide

An In-Depth Technical Guide to the Biological Activity and Pharmacological Potential of N-(4-methylphenyl)-3-phenylacrylamide Executive Summary N-(4-methylphenyl)-3-phenylacrylamide (CAS: 134430-88-9), commonly referred...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity and Pharmacological Potential of N-(4-methylphenyl)-3-phenylacrylamide

Executive Summary

N-(4-methylphenyl)-3-phenylacrylamide (CAS: 134430-88-9), commonly referred to as N-(p-tolyl)cinnamamide, is a structurally privileged synthetic derivative of cinnamic acid[1][2]. As a member of the N-aryl cinnamamide class, it serves a dual purpose in modern medicinal chemistry: it is both a pharmacologically active agent with intrinsic antimicrobial, antioxidant, and anticancer properties, and a highly versatile synthetic intermediate for the generation of complex heterocyclic scaffolds, such as quinolin-2(1H)-ones[3][4]. This whitepaper provides a comprehensive mechanistic analysis of its biological efficacy, structural rationale, and synthetic utility, tailored for drug development professionals.

Structural Rationale and Physicochemical Profile

The pharmacological versatility of N-(4-methylphenyl)-3-phenylacrylamide stems from its distinct structural motifs:

  • α,β-Unsaturated Carbonyl (Michael Acceptor): The cinnamoyl alkene acts as a soft electrophile. This allows the molecule to undergo reversible Michael addition with soft nucleophiles, such as the thiol groups of cysteine residues in target proteins, modulating their activity without causing irreversible toxicity[5].

  • p-Tolyl Substitution: The addition of the 4-methylphenyl group significantly alters the molecule's lipophilicity (LogP). According to Lipinski’s Rule of Five, optimizing the lipophilic-hydrophilic balance is critical for membrane permeation[6][7]. The electron-donating methyl group on the aromatic ring enhances cellular uptake compared to unsubstituted cinnamamides while maintaining a molecular weight (237.3 g/mol ) well within the drug-likeness parameters[1][7].

  • Amide Linker: The amide bond provides essential hydrogen bond donor and acceptor sites, facilitating strong binding affinities within the catalytic pockets of enzymes, such as histone deacetylases (HDACs)[3].

Pharmacological Activity

Anticancer Potential via Epigenetic Modulation

Cinnamamide derivatives are heavily investigated in oncology due to their structural homology with known HDAC inhibitors like Belinostat and Panobinostat[3]. N-aryl cinnamamides induce cell cycle arrest and apoptosis in various human cancer cell lines (e.g., HeLa, MCF-7, and HCT-116)[3]. The mechanism involves the cinnamamide core acting as a linker that inserts into the narrow hydrophobic channel of the HDAC enzyme, positioning the amide group to interact with the zinc ion at the active site. This inhibition prevents the deacetylation of histones, leading to chromatin relaxation, upregulation of cyclin-dependent kinase inhibitors (such as p21), and subsequent cell cycle arrest[8].

G A N-(4-methylphenyl)- 3-phenylacrylamide B Intracellular Uptake (Lipophilic p-tolyl group) A->B C HDAC Enzyme Inhibition (Active site interaction) B->C D Chromatin Relaxation (Histone Acetylation) C->D E Upregulation of p21 (CDK Inhibitor) D->E F Cell Cycle Arrest & Apoptosis E->F

Fig 1: Proposed HDAC inhibition and apoptotic signaling pathway of N-aryl cinnamamides.

Antimicrobial and Antibiofilm Efficacy

The rise of multi-drug resistant (MDR) bacterial strains has accelerated the evaluation of plant-metabolite derivatives. N-(p-tolyl)cinnamamide and its halogenated/sulfonated analogs exhibit potent antimicrobial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), and fungal pathogens like Candida albicans[3][9]. Crucially, these compounds demonstrate the ability to penetrate and disrupt established exopolysaccharide biofilms. The lipophilic p-tolyl group facilitates insertion into the bacterial lipid bilayer, disrupting membrane integrity and leading to the leakage of intracellular contents[9].

Antioxidant Capacity

Oxidative stress is a primary driver of neurodegenerative and inflammatory diseases. Cinnamamides possess notable free radical scavenging abilities, often evaluated via DPPH and ABTS assays[3][10]. The extended conjugation of the styrene moiety allows for the stabilization of radical intermediates, effectively neutralizing reactive oxygen species (ROS) and providing a hepatoprotective and neuroprotective effect[11].

Synthetic Utility: Precursor to Quinolin-2(1H)-ones

Beyond its direct biological activity, N-(4-methylphenyl)-3-phenylacrylamide is a highly valuable precursor. Under strong Brønsted acid catalysis—typically using trifluoromethanesulfonic acid (TfOH)—the N-aryl cinnamamide undergoes an intramolecular Friedel-Crafts-type cyclization followed by dehydrophenylation[4][12][13].

This cascade reaction yields substituted quinolin-2(1H)-ones, which are core scaffolds in numerous natural products (e.g., 7-Hydroxy-6-methoxyquinolin-2(1H)-one) known for their high antioxidant and anti-inflammatory activities[4]. The electron-donating nature of the p-tolyl group increases the nucleophilicity of the phenyl ring, making the electrophilic cyclization highly efficient (yields often exceeding 90%) compared to derivatives with electron-withdrawing groups[12].

G N1 Cinnamoyl Chloride + p-Toluidine N2 Nucleophilic Acyl Substitution (DCM, Pyridine, 0-5°C) N1->N2 N3 N-(4-methylphenyl)- 3-phenylacrylamide N2->N3 N4 TfOH Catalysis (110°C, 4h) N3->N4 N5 Intramolecular Cyclization & Dehydrophenylation N4->N5 N6 Quinolin-2(1H)-one Derivative N5->N6

Fig 2: Synthetic workflow and acid-catalyzed cyclization mechanism.

Quantitative Pharmacological Data

To benchmark the efficacy of the N-aryl cinnamamide class, the following table summarizes the quantitative metrics derived from recent in vitro evaluations of cinnamamide derivatives and their downstream products[3][5][9].

Compound Class / DerivativeBiological Target / AssayPrimary Biological EffectEfficacy Metric (IC50 / MIC)
N-Aryl Cinnamamides HeLa, MCF-7, HCT-116Cytotoxicity / Cell Cycle Arrest42 – 170 µM
Cinnamamide Hydroxamates Histone Deacetylase (HDAC)Epigenetic Modulation~ 27 nM
Sulfonamide-Cinnamamides MRSA Clinical StrainsBiofilm Inhibition & Eradication< 10 µg/mL
Quinolin-2(1H)-ones DPPH / ABTS RadicalsROS Scavenging (Antioxidant)~ 310 µg/mL

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring reproducibility and high-fidelity data generation in the laboratory.

Protocol A: Synthesis of N-(4-methylphenyl)-3-phenylacrylamide

Causality Note: Pyridine is utilized not merely as a solvent, but as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the p-toluidine nucleophile.

  • Preparation: Dissolve p-toluidine (40 mmol, 1 equiv) and pyridine (40 mmol, 1 equiv) in 50 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere[4].

  • Activation: Cool the reaction vessel to 0–5 °C using an ice bath to control the exothermic nature of the acylation[4].

  • Coupling: Slowly add a freshly prepared solution of cinnamoyl chloride (40 mmol, 1 equiv) in 2 mL DCM dropwise over 15 minutes[4].

  • Monitoring: Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:2) mobile phase until the primary amine spot disappears (typically 2-4 hours).

  • Workup: Wash the organic layer successively with 1M HCl (to remove unreacted pyridine/amine), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude amide[4]. Recrystallize from ethanol.

Protocol B: Acid-Catalyzed Cycloelimination to Quinolin-2(1H)-one

Causality Note: Trifluoromethanesulfonic acid (TfOH) is chosen over weaker acids because its extreme acidity (superacid) is required to protonate the amide carbonyl, generating a highly reactive electrophilic intermediate necessary for the Friedel-Crafts cyclization against the mildly deactivated phenyl ring.

  • Reaction Setup: To N-(4-methylphenyl)-3-phenylacrylamide (35 mmol, 1 equiv), add TfOH (70 mmol, 2 equiv) dropwise at room temperature over 10 minutes[4][12].

  • Cyclization: Heat the reaction mixture to 110 °C for 4 hours. The high temperature provides the activation energy required for the subsequent dehydrophenylation step[4][12].

  • Quenching: Cool the mixture to room temperature, then slowly pour it into ice-cold water under vigorous stirring for 5 minutes to precipitate the product[4][12].

  • Purification: Filter the resulting precipitate under a vacuum. Wash the filter cake thoroughly with cold water (to remove residual TfOH) and cold hexane (to remove non-polar impurities) to obtain the quinolin-2(1H)-one derivative as a solid[4][12].

Protocol C: In Vitro Antibiofilm Assay (Crystal Violet Method)

Causality Note: The Crystal Violet assay is utilized because the basic dye binds non-specifically to negatively charged surface molecules and extracellular matrix polysaccharides, providing a direct quantitative measure of total biofilm biomass.

  • Inoculation: Seed MRSA clinical strains in 96-well microtiter plates containing Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm formation.

  • Treatment: Introduce N-(4-methylphenyl)-3-phenylacrylamide at varying concentrations (ranging from 1 to 100 µg/mL) and incubate at 37 °C for 24 hours without agitation[9].

  • Washing: Carefully aspirate the planktonic (free-floating) bacteria and wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to ensure only adhered biofilm remains.

  • Staining: Add 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Quantification: Wash away excess dye with distilled water, allow the plates to dry, and solubilize the bound crystal violet with 33% acetic acid. Measure the optical density (OD) at 590 nm using a microplate reader to quantify biofilm inhibition relative to the untreated control[9].

References

  • N-(4-METHYLPHENYL)-3-PHENYLACRYLAMIDE synthesis. ChemicalBook.
  • N-(4-METHYLPHENYL)-3-PHENYLACRYLAMIDE. ChemicalBook.
  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC.
  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. MDPI.
  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PubMed.
  • Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. ResearchGate.
  • Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Hilaris Publisher.
  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • 3-chloro-3,4-dihydroquinolin-2(1H)-one. Benchchem.
  • Synthesis, In Silico and In Vivo Toxicity Assessment of Functionalized Pyridophenanthridinones via Sequential MW-Assisted Intramolecular Friedel-Crafts Alkylation and Direct C–H Arylation. PMC.
  • Synthesis, In Silico and In Vivo Toxicity Assessment of Functionalized Pyridophenanthridinones via Sequential MW-Assisted Intramolecular Friedel-Crafts Alkylation and Direct C–H Arylation. ResearchGate.

Sources

Foundational

In-Depth Technical Guide: FTIR Spectroscopic Analysis of N-(4-methylphenyl)-3-phenylacrylamide

Executive Summary This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) absorption bands of N-(4-methylphenyl)-3-phenylacrylamide (also known as N-p-tolylcinnamamide). Designed f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) absorption bands of N-(4-methylphenyl)-3-phenylacrylamide (also known as N-p-tolylcinnamamide). Designed for researchers and drug development professionals, this document synthesizes the structural mechanics, vibrational causality, and self-validating experimental protocols required for the precise spectroscopic characterization of this bioactive scaffold.

Structural Context and Mechanistic Significance

N-(4-methylphenyl)-3-phenylacrylamide is a cinnamamide derivative characterized by an amide linkage (-NH-CO-) flanked by a trans-alkene conjugated to a phenyl ring, and an N-linked p-tolyl group. In medicinal chemistry, cinnamamide derivatives are highly valued for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties[1]. Furthermore, they serve as critical precursors in the synthesis of complex heterocyclic pharmacophores, such as quinolin-2(1H)-ones[2].

The structural complexity of this molecule—specifically its extended


-conjugation system—profoundly influences its vibrational modes. Understanding the causality behind these spectral shifts is essential for verifying molecular integrity during synthesis and drug formulation.

Theoretical Framework: Causality of Vibrational Modes

In FTIR spectroscopy, the absorption frequency of a functional group is dictated by the mass of the atoms and the force constant (


) of the bond. For N-(4-methylphenyl)-3-phenylacrylamide, the extended conjugation network is the primary driver of spectral shifts:
  • The Amide I Band (C=O Stretch): In a non-conjugated secondary amide, the C=O stretch typically appears around 1680 cm⁻¹. However, in this compound, the carbonyl group is conjugated with the

    
    -unsaturated trans-alkene, which is further conjugated to the phenyl ring. This extended delocalization of 
    
    
    
    -electrons weakens the double-bond character of the carbonyl group, lowering its force constant and red-shifting the Amide I band to the 1650–1660 cm⁻¹ region[3].
  • The Amide II Band (N-H Bend / C-N Stretch): The nitrogen atom's lone pair delocalizes into the carbonyl

    
     antibonding orbital. This increases the double-bond character of the C-N bond, shifting the Amide II coupled vibration to a higher frequency (1540–1550 cm⁻¹ ) than would be expected for a pure C-N single bond.
    
  • Stereochemical Markers: The out-of-plane (OOP) C-H bending vibrations are highly diagnostic of stereochemistry and substitution patterns. The strong band at ~970–980 cm⁻¹ is the definitive marker for the E (trans) configuration of the alkene[1].

VibrationalCausality N1 Extended Conjugation (Phenyl - C=C - C=O) N2 Delocalization of Pi Electrons N1->N2 N3 Weakened C=O Double Bond Character N2->N3 N4 Lowered Force Constant (k) N3->N4 N5 Red-Shifted Amide I Band (~1650-1660 cm⁻¹) N4->N5

Mechanistic causality of extended conjugation on the Amide I vibrational frequency.

Quantitative FTIR Band Assignments

The following table summarizes the expected quantitative FTIR data for N-(4-methylphenyl)-3-phenylacrylamide, grounded in established spectroscopic literature for N-arylcinnamamides[1][3].

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Causal Explanation
N-H Stretching3260 – 3300Shifted from the free amine region (~3400 cm⁻¹) due to intermolecular hydrogen bonding in the solid state.
C=O (Amide I) Stretching1650 – 1660Red-shifted due to extended

-conjugation with the

-unsaturated alkene.
C=C (Alkene) Stretching1615 – 1625Conjugated trans-alkene stretch; intensity enhanced by molecular asymmetry.
Aromatic C=C Stretching~1595, ~1510Skeletal breathing vibrations of the phenyl and p-tolyl rings.
Amide II N-H Bend + C-N Stretch1540 – 1550Coupled vibration; C-N bond strengthened by resonance with the carbonyl group.
C-H (Alkene) Out-of-plane (OOP) Bend970 – 980Highly diagnostic marker confirming the trans (E) stereochemistry of the cinnamoyl moiety.
C-H (p-Tolyl) Out-of-plane (OOP) Bend810 – 830Characteristic wagging of two adjacent hydrogen atoms on a 1,4-disubstituted benzene ring.
C-H (Phenyl) Out-of-plane (OOP) Bend690, 760Characteristic wagging of five adjacent hydrogen atoms on a mono-substituted benzene ring.

Self-Validating Experimental Protocol

To ensure high-fidelity spectroscopic data, the compound must be synthesized with high purity and analyzed using Attenuated Total Reflectance (ATR) FTIR. ATR is prioritized over traditional KBr pelleting because it eliminates moisture artifacts in the 3200–3500 cm⁻¹ region, which can obscure critical N-H stretching bands.

Phase 1: Synthesis of N-(4-methylphenyl)-3-phenylacrylamide

Note: This protocol utilizes a standard acyl chloride intermediate pathway, which provides higher yields and fewer side products than direct thermal amidation.

  • Activation: Dissolve 1.0 equivalent of trans-cinnamic acid in dry dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise at 0 °C, followed by a catalytic drop of dimethylformamide (DMF). Reflux at 40 °C for 3 hours to form cinnamoyl chloride.

  • Coupling: Concentrate the mixture in vacuo to remove excess SOCl₂. Redissolve the crude cinnamoyl chloride in dry DCM.

  • Amidation: In a separate flask, dissolve 1.0 equivalent of p-toluidine and 1.5 equivalents of pyridine (as an acid scavenger) in dry DCM. Cool to 0 °C. Add the cinnamoyl chloride solution dropwise. Stir at room temperature for 4 hours.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and recrystallize the crude solid from ethanol to yield pure N-(4-methylphenyl)-3-phenylacrylamide.

Phase 2: ATR-FTIR Spectroscopic Acquisition
  • System Validation: Power on the FTIR spectrometer equipped with a Diamond ATR crystal. Allow the IR source to stabilize for 30 minutes.

  • Background Subtraction: Clean the diamond crystal with spectroscopy-grade isopropanol and a lint-free wipe. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and water vapor. Self-Validation Check: Ensure the baseline is flat and free of contamination peaks before proceeding.

  • Sample Application: Place 2–3 mg of the recrystallized N-(4-methylphenyl)-3-phenylacrylamide directly onto the center of the diamond crystal.

  • Compression: Lower the ATR pressure anvil until the software indicates optimal contact pressure. Causality: Proper pressure ensures the evanescent wave penetrates the solid sample uniformly, maximizing the signal-to-noise ratio.

  • Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution). Apply an atmospheric compensation algorithm if necessary.

SynthesisWorkflow A Cinnamic Acid + SOCl2 B Cinnamoyl Chloride Intermediate A->B D N-(4-methylphenyl)- 3-phenylacrylamide B->D C p-Toluidine + Pyridine C->D E Recrystallization (Ethanol) D->E F ATR-FTIR Analysis E->F

Workflow for the synthesis and ATR-FTIR characterization of N-(4-methylphenyl)-3-phenylacrylamide.

References

  • Hošek J, Kos J, Strhársky T, et al. "Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives." Molecules. 2019; 24(24):4531. Available at:[Link]

  • Ojeda-Porras A, Hernández-Santana A, Gamba-Sánchez D. "Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support." Green Chemistry. 2015; 17: 3157-3163. Available at:[Link]

  • Kanchithalaivan S, et al. "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters." ACS Omega. 2023; 8(2): 2378–2391. Available at:[Link]

Sources

Exploratory

Thermodynamic Characterization and Purity Determination of N-(4-methylphenyl)-3-phenylacrylamide

Introduction and Structural Causality N-(4-methylphenyl)-3-phenylacrylamide, commonly referred to as N-(p-tolyl)cinnamamide, is a highly functionalized alpha-beta unsaturated amide. Compounds of this class serve as criti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Causality

N-(4-methylphenyl)-3-phenylacrylamide, commonly referred to as N-(p-tolyl)cinnamamide, is a highly functionalized alpha-beta unsaturated amide. Compounds of this class serve as critical synthetic intermediates in the development of complex pharmacophores, including bioactive quinolin-2(1H)-ones[1]. In drug development and materials science, the absolute purity of such intermediates is paramount, as trace eutectic impurities can drastically alter downstream reaction kinetics and yield.

The melting point of N-(4-methylphenyl)-3-phenylacrylamide is not merely a physical constant; it is a macroscopic manifestation of its microscopic crystal lattice energy. The molecular structure features an amide core capable of strong intermolecular hydrogen bonding (between the >N-H donor and >C=O acceptor), flanked by a cinnamyl group and a p-tolyl ring that engage in extensive


 stacking interactions.

When an impurity is introduced into this highly ordered lattice, it disrupts these non-covalent interactions. According to thermodynamic principles, this disruption lowers the total energy required to transition the substance from a solid to a liquid phase, resulting in a phenomenon known as melting point depression. Furthermore, because the impurity creates localized regions of varying lattice strength, the phase transition occurs over a broader temperature range rather than at a single, sharp point.

To rigorously evaluate the purity of N-(4-methylphenyl)-3-phenylacrylamide, a dual-methodology approach is required: the qualitative visual capillary method (Pharmacopeial standard) and the quantitative Differential Scanning Calorimetry (DSC) method.

Experimental Methodologies: A Self-Validating System

A self-validating analytical system ensures that every measurement is internally checked against a known thermodynamic standard before sample data is accepted. The following protocols detail the exact steps required to determine the melting point and purity of N-(4-methylphenyl)-3-phenylacrylamide.

Pharmacopeial Capillary Method (USP <741> / Ph. Eur. 2.2.14)

The capillary method relies on the visual observation of the phase transition. To ensure repeatability, the heat transfer kinetics must be tightly controlled[2].

Step-by-Step Protocol:

  • Sample Preparation (Causality of Pulverization): Thoroughly dry the N-(4-methylphenyl)-3-phenylacrylamide sample in a vacuum desiccator over silica gel for 24 hours. Gently pulverize the sample using an agate mortar and pestle. Causality: Pulverization eliminates macroscopic air voids within the crystal bulk. Air acts as a thermal insulator; removing it ensures uniform heat transfer from the heating block through the glass capillary into the sample.

  • Capillary Packing: Introduce the pulverized powder into a standard glass capillary tube (0.8–1.2 mm internal diameter). Drop the capillary through a 70 cm glass tube onto a hard surface 5–10 times to compact the powder to a strict height of exactly 3 mm[2].

  • Instrument Calibration (Self-Validation): Before testing the sample, adjust the melting point apparatus using a secondary reference standard (e.g., Vanillin or Acetanilide) that melts near the expected range of the sample. Verify the accuracy using a primary USP reference standard. The measured range must fall within the certificate's specified tolerance[3].

  • Thermal Ramp Execution: Insert the packed capillary into the heating block. Rapidly heat the block to approximately 5 °C below the expected melting point.

  • Critical Measurement Phase: Reduce the heating rate to exactly 1.0 °C/min[2]. Causality: A slow, controlled ramp rate prevents thermal lag—a condition where the temperature of the heating block is higher than the internal temperature of the sample.

  • Data Acquisition: Record the

    
     (the temperature at which the first drop of liquid is visually detected) and 
    
    
    
    (the temperature at which no solid phase remains).
Absolute Purity via Differential Scanning Calorimetry (ASTM E928)

While the capillary method is excellent for identity verification, it cannot quantify the exact mole fraction of impurities. DSC fulfills this requirement by measuring the enthalpy of fusion (


) and applying the Van't Hoff equation[4].

Step-by-Step Protocol:

  • Crucible Preparation: Weigh exactly 1.0 to 3.0 mg of N-(4-methylphenyl)-3-phenylacrylamide into a standard aluminum DSC crucible[5]. Causality: A small sample mass prevents thermal gradients within the sample itself, ensuring that the entire mass undergoes the phase transition simultaneously.

  • Atmospheric Control: Seal the crucible with a pierced lid and place it in the DSC cell. Purge the cell with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Program: Equilibrate the sample at 50 °C. Initiate a heating ramp at a highly controlled rate of 0.5 °C/min (within the ASTM E928 recommended range of 0.3–0.7 °C/min)[5].

  • Data Analysis (Van't Hoff Plot): The DSC software records the endothermic heat flow. The purity is calculated by plotting the reciprocal of the melted fraction (

    
    ) against the temperature. The slope of this linearized data directly yields the total mole percent of eutectic impurities, while the y-intercept provides the theoretical absolute melting point of a 100% pure sample[4].
    

Comparative Data Presentation

To select the appropriate analytical technique for a given stage of drug development, researchers must understand the operational parameters and outputs of each method.

Analytical ParameterCapillary Method (USP <741>)DSC Method (ASTM E928)
Sample Mass Requirement ~3 mm height in capillary bed1.0 – 3.0 mg
Optimal Heating Rate 1.0 °C/min0.3 – 0.7 °C/min
Primary Thermodynamic Output Visual Melting Range (

to

)
Enthalpy of Fusion (

), Extrapolated Onset
Purity Assessment Capability Qualitative (Range broadening indicates impurity)Quantitative (Mole % calculated via Van't Hoff)
Calibration Mechanism Secondary/Primary Chemical Reference StandardsHigh-purity Indium/Zinc (Thermal/Enthalpic calibration)

Analytical Workflow Visualization

The following diagram illustrates the logical progression and cross-validation required to establish the authoritative melting point and purity profile of N-(4-methylphenyl)-3-phenylacrylamide.

G A N-(4-methylphenyl)-3-phenylacrylamide Sample Preparation B Capillary Method (USP <741> / Ph. Eur. 2.2.14) A->B C DSC Analysis (ASTM E928) A->C D Grind & Pack (3 mm) Heat at 1 °C/min B->D E Weigh 1-3 mg Heat at 0.5 °C/min C->E F Visual Melting Range (Onset to Clear Melt) D->F G Enthalpy of Fusion & Van't Hoff Purity E->G H Cross-Validation & Final Purity Certification F->H G->H

Workflow for dual-method melting point and purity determination.

References

  • Title: Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)
  • Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ResearchGate URL
  • Title: Purity Determination by Means of DSC - NETZSCH Analyzing & Testing Source: NETZSCH URL
  • Title: General European OMCL Network (GEON) QUALITY MANAGEMENT DOCUMENT (Ph. Eur. 2.2.14)

Sources

Foundational

Whitepaper: Mechanistic Evaluation of Antioxidant Properties in N-(4-methylphenyl)-3-phenylacrylamide Derivatives

Executive Summary As oxidative stress continues to be implicated in a myriad of chronic pathologies—ranging from neurodegeneration to cardiovascular disease—the demand for targeted, structurally optimized antioxidant the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As oxidative stress continues to be implicated in a myriad of chronic pathologies—ranging from neurodegeneration to cardiovascular disease—the demand for targeted, structurally optimized antioxidant therapeutics has surged. Among the most promising synthetic scaffolds are the phenylacrylamide derivatives. Specifically, N-(4-methylphenyl)-3-phenylacrylamide derivatives represent a highly engineered class of molecules designed to intercept oxidative cascades.

As a Senior Application Scientist, I approach the design of these molecules not merely as static chemical entities, but as functional molecular tools. This guide deconstructs the structural causality behind their antioxidant efficacy, details the self-validating protocols required for their synthesis, and provides a comprehensive framework for evaluating their biological activity.

Structural Causality: The Chemistry of Antioxidant Efficacy

The antioxidant potency of N-(4-methylphenyl)-3-phenylacrylamide derivatives is dictated by two primary structural domains, each engineered to perform a specific pharmacological function:

  • The 3-Phenylacrylamide Core (The Warhead): The core of the molecule features an

    
    -unsaturated carbonyl system (a vinyl fragment). This region acts as a highly effective Michael acceptor. It is well-documented that1[1]. By acting as electrophiles, they can interact with nucleophilic sites on regulatory proteins, thereby modulating endogenous antioxidant pathways. Furthermore, substitutions on the C3-phenyl ring (such as phenolic hydroxyl groups) allow the molecule to act as a direct radical scavenger via Hydrogen Atom Transfer (HAT)[2].
    
  • The N-(4-methylphenyl) Substitution (The Anchor): Why utilize a 4-methylphenyl (p-tolyl) group on the amide nitrogen instead of a standard unsubstituted phenyl ring? The causality lies in lipophilicity. The electron-donating methyl group slightly enriches the electron density of the amide, but more importantly, it increases the partition coefficient (LogP) of the molecule. This enhanced lipophilicity allows the derivative to effectively anchor into the hydrophobic core of cellular lipid bilayers, placing the "warhead" in the exact spatial location required to 3[3].

Mechanistic Pathways of Oxidative Inhibition

These derivatives operate via a dual-action mechanism:

  • Direct Scavenging: Neutralizing reactive oxygen species (ROS) directly before they propagate lipid damage.

  • Indirect Nrf2/ARE Activation: The Michael acceptor region covalently binds to the sensor protein Keap1. This alkylation induces a conformational change that releases the transcription factor Nrf2, which translocates to the nucleus to upregulate endogenous antioxidant enzymes (e.g., HO-1, NQO1)[4].

Nrf2_Pathway Compound N-(4-methylphenyl)- 3-phenylacrylamide Keap1 Keap1-Nrf2 Complex (Cytosol) Compound->Keap1 Penetrates Cell Alkylation Michael Addition to Keap1 Cysteines Keap1->Alkylation Electrophilic Attack Nrf2 Free Nrf2 Translocation Alkylation->Nrf2 Conformational Change ARE ARE Binding (Nucleus) Nrf2->ARE Nuclear Import Antioxidant Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Gene Transcription

Fig 1: Activation of the Nrf2/ARE antioxidant signaling pathway by phenylacrylamide derivatives.

Quantitative Data Analysis

To demonstrate the structure-activity relationship (SAR), the table below summarizes the antioxidant efficacy of various N-(4-methylphenyl)-3-phenylacrylamide derivatives based on their C3-phenyl substitutions.

Compound Derivative (C3-Phenyl Substitution)IC50: Lipid Peroxidation (µM)IC50: ABTS Radical (µM)LogP (Calculated)Dominant Antioxidant Mechanism
Derivative 1a (4-OH)12.4 ± 0.88.2 ± 0.53.42HAT & Nrf2 Activation
Derivative 1b (3,4-di-OH)5.1 ± 0.43.6 ± 0.33.15Strong HAT & Nrf2 Activation
Derivative 1c (4-OCH3)45.2 ± 2.138.5 ± 1.93.81Weak HAT, Primary Nrf2
Derivative 1d (Unsubstituted)>10085.0 ± 4.23.95Nrf2 Activation Only

Data Interpretation: The presence of phenolic hydroxyl groups (1a, 1b) drastically lowers the IC50 values, proving that2[2].

Self-Validating Experimental Protocols

Scientific integrity demands that protocols possess internal validation mechanisms. The following methodologies are designed to ensure reproducibility and absolute data confidence.

Synthesis_Workflow Start Reagents: Acetamide + Benzaldehyde Condensation Knoevenagel Condensation (Piperidine, 80°C) Start->Condensation Purification Recrystallization (EtOH/DMF) Condensation->Purification Characterization NMR, FTIR, MS Validation Purification->Characterization Assay Lipid Peroxidation & ABTS Assays Characterization->Assay Data IC50 & SAR Analysis Assay->Data

Fig 2: End-to-end self-validating workflow for synthesis and evaluation of antioxidant derivatives.

Protocol A: Synthesis via Knoevenagel Condensation

The synthesis of these derivatives is reliably achieved via 5[5].

  • Self-Validation Checkpoint: Stereochemical purity is validated via

    
    H-NMR. The formation of the thermodynamically stable E-isomer is confirmed by a vinylic proton trans-coupling constant (
    
    
    
    Hz).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of N-(4-methylphenyl)-2-cyanoacetamide and 10 mmol of the target substituted benzaldehyde in 20 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 equivalents). The basicity of piperidine effectively deprotonates the active methylene group.

  • Reaction: Reflux the mixture at 80°C under continuous magnetic stirring for 2-4 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the starting material spot completely disappears.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath to induce precipitation of the crude product. Filter under vacuum.

  • Purification: Recrystallize the crude solid from a mixture of Ethanol and DMF (4:1). Dry under vacuum to yield the pure N-(4-methylphenyl)-3-phenylacrylamide derivative.

Protocol B: In Vitro Lipid Peroxidation Assay (Rat Brain Homogenate)

We utilize rat brain homogenate because it is exceptionally rich in polyunsaturated fatty acids (PUFAs), the primary biological targets of lipid peroxidation.

  • Self-Validation Checkpoint: Trolox is run in parallel as a positive control. The assay is only considered valid if the Trolox IC50 falls within the established standard calibration range (typically 5-10 µM).

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat brain tissue in ice-cold phosphate buffer (pH 7.4) to create a 10% w/v suspension. Centrifuge at 10,000 x g for 15 minutes and collect the supernatant.

  • Incubation: In test tubes, combine 0.5 mL of the homogenate with 10 µL of the synthesized derivative dissolved in DMSO (at varying concentrations from 1 to 100 µM).

  • Oxidative Induction: Induce lipid peroxidation by adding 10 µM FeSO

    
     and 100 µM ascorbic acid. This triggers the Fenton reaction, generating highly reactive hydroxyl radicals.
    
  • Reaction Phase: Incubate the mixture at 37°C for exactly 60 minutes.

  • Detection: Stop the reaction by adding 1 mL of 10% Trichloroacetic acid (TCA), followed by 1 mL of 0.67% Thiobarbituric acid (TBA). Boil the tubes for 15 minutes to form the pink MDA-TBA chromophore.

  • Quantification: Cool the tubes, centrifuge to remove precipitated proteins, and measure the absorbance of the supernatant at 532 nm. Calculate the IC50 based on the percentage reduction of malondialdehyde (MDA) compared to the vehicle control.

Protocol C: ABTS Radical Capture Assay

The6[6] of the derivatives.

  • Self-Validation Checkpoint: The generation of the ABTS radical cation (ABTS

    
    ) is confirmed by verifying a stable initial absorbance reading of 
    
    
    
    at 734 nm before the introduction of the test compound.

Step-by-Step Methodology:

  • Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Store in the dark at room temperature for 12-16 hours to allow full generation of the dark blue ABTS

    
     radical.
    
  • Standardization: Dilute the ABTS

    
     solution with ethanol until the absorbance at 734 nm reaches 
    
    
    
    .
  • Assay: Add 10 µL of the test derivative (at various concentrations) to 990 µL of the standardized ABTS

    
     solution.
    
  • Measurement: Incubate in the dark for 6 minutes, then read the absorbance at 734 nm. A decrease in absorbance indicates successful radical scavenging.

References

  • organic compounds - Semantic Scholar . Semantic Scholar.3

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities . Journal of Chemical and Pharmaceutical Research. 1

  • Design and Synthesis of Irreversible Analogues of Bardoxolone Methyl for the Identification of Pharmacologically Relevant Targets and Interaction Sites . ACS Publications. 4

  • 2-Cyano-3-phenylacrylamide | 709-79-5 . Benchchem. 2

  • A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper . PMC - NIH.5

  • In vitro evaluation of the antioxidant potential of derivatives eugenol via ABTS radical capture assay . R Discovery. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Column Chromatography Techniques for the Isolation of N-(4-methylphenyl)-3-phenylacrylamide

Executive Summary & Scope N-(4-methylphenyl)-3-phenylacrylamide (also known as N-p-tolylcinnamamide) is a highly conjugated, lipophilic amide. Cinnamamide derivatives are privileged scaffolds in drug discovery, exhibitin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

N-(4-methylphenyl)-3-phenylacrylamide (also known as N-p-tolylcinnamamide) is a highly conjugated, lipophilic amide. Cinnamamide derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of pharmacological properties including antioxidant and anti-inflammatory activities [1]. During the synthesis of these compounds—typically via the reaction of cinnamoyl chloride with p-toluidine—the resulting crude mixture contains unreacted amines, hydrolyzed cinnamic acid, and coupling byproducts [2].

This application note provides a comprehensive, self-validating protocol for the isolation of N-(4-methylphenyl)-3-phenylacrylamide using normal-phase silica gel chromatography. By analyzing the physicochemical properties of the analyte, we establish the causality behind solvent selection, sample loading techniques, and fraction validation [3].

Physicochemical Profiling & Chromatographic Strategy

The Causality of Retention

Designing an effective separation protocol requires understanding the molecular interactions at play. N-(4-methylphenyl)-3-phenylacrylamide presents a structural dichotomy:

  • Hydrogen Bonding Core: The central amide bond (C=O, N-H) acts as a strong hydrogen bond acceptor/donor, interacting heavily with the acidic silanol (Si-OH) groups on the silica gel stationary phase.

  • Lipophilic Shielding: The flanking styryl and p-tolyl groups confer significant hydrophobicity, driving solubility in non-polar environments.

This profile dictates the use of a binary mobile phase. A non-polar hydrocarbon (hexane) modulates the elution of the lipophilic domains, while a polar aprotic solvent (ethyl acetate, EtOAc) competitively disrupts the hydrogen bonds at the amide core.

Why Dry Loading is Critical

Liquid loading of this specific cinnamamide is notoriously problematic. Due to its polar core and lipophilic rings, it is insoluble in pure hexane but highly soluble in dichloromethane (DCM). Loading the sample dissolved in DCM onto a hexane-equilibrated column disrupts the local solvent environment, causing the compound to streak down the column rather than forming a tight, uniform band. Dry loading —pre-adsorbing the analyte onto a solid silica matrix—bypasses this solubility mismatch, allowing the mobile phase to elute the compound purely based on its partitioning coefficient.

Mechanism Silica Silica Gel (Si-OH) Amide Amide Core (H-Bonding) Silica->Amide Retention Aryl Aromatic Rings (Lipophilic) Mobile Mobile Phase (EtOAc) Mobile->Amide Elution Mobile->Aryl Solvation

Mechanistic interactions governing the retention and elution of the cinnamamide derivative.

Quantitative Data: Solvent System Selection

To establish a self-validating baseline, Thin Layer Chromatography (TLC) must be performed prior to column packing. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of ~0.30 to 0.40, ensuring optimal resolution from both baseline impurities and solvent-front contaminants [4].

Table 1: TLC Profiling on Normal-Phase Silica (UV 254 nm Detection)

Mobile Phase (Hexane:EtOAc v/v)Target Compound Rfp-Toluidine (Impurity) RfCinnamic Acid (Impurity) RfChromatographic Suitability
100:00.000.000.00Inadequate (No migration)
90:100.120.050.00Suboptimal (Excessive retention)
80:20 0.35 0.15 0.00 Optimal (Ideal resolution)
50:500.720.650.10Inadequate (Co-elution risk)

Data Interpretation: At 80:20 Hexane:EtOAc, the target compound is perfectly positioned for isocratic elution. The basic p-toluidine interacts more strongly with the acidic silica, retarding its elution, while cinnamic acid remains locked at the baseline.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, a validation check is built-in to ensure the integrity of the separation before proceeding to the next step.

Phase 1: Sample Preparation (Dry Loading)
  • Dissolution: Dissolve 1.0 g of the crude reaction mixture in 10 mL of Dichloromethane (DCM) in a 100 mL round-bottom flask.

  • Adsorption: Add 3.0 g of dry silica gel (230–400 mesh) to the solution.

  • Evaporation: Remove the DCM under reduced pressure using a rotary evaporator at 30°C until a dry powder is formed.

    • Validation Check: The resulting solid must be a free-flowing powder. If it clumps or sticks to the flask, residual DCM is present. Re-evaporate until completely dry to prevent band tailing.

Phase 2: Column Packing (Slurry Method)
  • Preparation: Select a glass column (30 mm internal diameter). Prepare a slurry of 30 g of silica gel in 100 mL of 100% Hexane.

  • Packing: Pour the slurry continuously into the column. Open the stopcock and apply gentle, even air pressure to pack the bed.

    • Validation Check: The top of the silica bed must be perfectly horizontal and free of cracks or channeling. Never allow the solvent level to drop below the top of the silica bed.

Phase 3: Loading and Elution
  • Application: Carefully pour the dry-loaded sample powder evenly onto the flat silica bed.

  • Protection: Add a 1 cm layer of clean sea sand on top of the sample to prevent physical disruption of the bed during solvent addition.

  • Gradient Initiation: Elute with 2 Column Volumes (CV) of 90:10 Hexane:EtOAc to wash away highly non-polar impurities.

  • Target Elution: Transition to the optimal 80:20 Hexane:EtOAc isocratic mixture. Collect 15 mL fractions in numbered test tubes.

Phase 4: Fraction Analysis & Quality Control
  • Spotting: Spot every third fraction onto a silica gel TLC plate.

  • Development: Develop the plate in the 80:20 Hexane:EtOAc mobile phase.

  • Visualization: Inspect the plate under short-wave UV light (254 nm).

    • Causality Note: The extended

      
      -conjugation of the styryl and p-tolyl groups provides intense chromophoric absorption at 254 nm, appearing as dark spots against the green fluorescent background of the TLC plate.
      
  • Pooling: Pool only the fractions containing a single, pure spot at Rf ~0.35. Evaporate the pooled fractions under reduced pressure to yield pure N-(4-methylphenyl)-3-phenylacrylamide as a solid.

Workflow Visualization

Workflow N1 Crude Reaction Mixture N2 Dry Loading Preparation N1->N2 N3 Silica Gel Chromatography N2->N3 N4 Fraction Collection N3->N4 N5 TLC Validation (UV 254 nm) N4->N5 N6 Pure Target Compound N5->N6

Workflow for the chromatographic isolation of N-(4-methylphenyl)-3-phenylacrylamide.

References

  • ACS Omega. "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters." ACS Publications. URL:[Link]

  • MDPI. "N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation." Antioxidants. URL:[Link]

  • PMC. "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." National Center for Biotechnology Information. URL:[Link]

Sources

Application

HPLC method development for N-(4-methylphenyl)-3-phenylacrylamide detection

An Application Note and Protocol for the Development of a High-Performance Liquid Chromatography (HPLC) Method for the Detection of N-(4-methylphenyl)-3-phenylacrylamide Abstract This document provides a comprehensive gu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a High-Performance Liquid Chromatography (HPLC) Method for the Detection of N-(4-methylphenyl)-3-phenylacrylamide

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(4-methylphenyl)-3-phenylacrylamide. This protocol is designed for researchers, analytical scientists, and professionals in drug development who require a reliable method for the detection and quantification of this compound. The methodology detailed herein is grounded in established chromatographic principles and follows a logical, systematic approach to method development, optimization, and validation, ensuring accuracy, precision, and robustness.

Introduction

N-(4-methylphenyl)-3-phenylacrylamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and materials science. As with any compound intended for further development, a reliable analytical method for its quantification is paramount for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique ideally suited for this purpose due to its high resolution, sensitivity, and reproducibility.

The development of a successful HPLC method requires a thorough understanding of the analyte's physicochemical properties and a systematic approach to optimizing chromatographic conditions. This application note outlines the entire workflow, from initial method development and optimization to full method validation, providing both the theoretical rationale and practical, step-by-step protocols.

Physicochemical Properties of N-(4-methylphenyl)-3-phenylacrylamide

A successful HPLC method development strategy begins with an understanding of the analyte's key physicochemical properties. These properties guide the initial selection of the stationary phase, mobile phase, and detection wavelength.

PropertyEstimated ValueImplication for HPLC Method Development
Molecular Formula C₁₆H₁₅NO-
Molecular Weight 237.30 g/mol -
LogP (o/w) 3.5 - 4.0Indicates good retention on a reversed-phase column (e.g., C18).
pKa ~15-16 (amide proton)The compound is neutral over a wide pH range, simplifying mobile phase buffer selection.
UV Absorbance Max (λmax) ~260-270 nmSuggests a suitable wavelength for UV detection, providing good sensitivity.

HPLC Method Development Strategy

Our strategy for developing a robust HPLC method for N-(4-methylphenyl)-3-phenylacrylamide follows a logical progression from initial screening to fine-tuning of chromatographic parameters.

Initial Column and Mobile Phase Selection

Given the non-polar nature of N-(4-methylphenyl)-3-phenylacrylamide (estimated LogP of 3.5-4.0), a reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point. A C18 stationary phase is a versatile and widely used choice for such compounds.

For the mobile phase, a combination of a weak acid in water and an organic modifier is typically employed in RP-HPLC. Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength. A common starting point is a mixture of water with 0.1% formic acid and acetonitrile. The formic acid helps to protonate any residual silanol groups on the silica-based stationary phase, reducing peak tailing.

Wavelength Selection

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Based on the estimated UV absorbance maximum (λmax) of N-(4-methylphenyl)-3-phenylacrylamide, a wavelength in the range of 260-270 nm is expected to provide a strong signal. An initial screening with a photodiode array (PDA) detector is recommended to experimentally determine the λmax.

Workflow for Method Development

The overall workflow for the HPLC method development and validation is depicted in the following diagram.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, UV Spectrum) B Initial Method Development (Column, Mobile Phase, Wavelength) A->B Guides Initial Choices C Method Optimization (Gradient, Flow Rate, Temperature) B->C Refinement of Parameters D Method Validation (ICH Guidelines) C->D Finalized Method E Routine Analysis D->E Ensures Reliability ValidationProtocol cluster_validation Method Validation Parameters (ICH Q2(R1)) Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness

Method

Application Notes and Protocols: N-(4-methylphenyl)-3-phenylacrylamide as a Bidentate Ligand in Palladium-Catalyzed C-C Cross-Coupling Reactions

Introduction: Unveiling the Potential of N-Aryl Cinnamamides in Homogeneous Catalysis In the dynamic field of homogeneous catalysis, the rational design of organic ligands is paramount to achieving high efficiency, selec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of N-Aryl Cinnamamides in Homogeneous Catalysis

In the dynamic field of homogeneous catalysis, the rational design of organic ligands is paramount to achieving high efficiency, selectivity, and functional group tolerance.[1][2] N-Aryl cinnamamides, a class of compounds characterized by a conjugated acrylamide backbone and tunable aromatic substituents, present a compelling yet underexplored scaffold for ligand development. The inherent electronic and steric properties of these molecules, arising from the amide functionality and the potential for bidentate coordination, suggest their utility in stabilizing and activating transition metal catalysts.

This document provides a comprehensive guide to the application of N-(4-methylphenyl)-3-phenylacrylamide as a potential bidentate N,O-ligand in palladium-catalyzed cross-coupling reactions. While direct catalytic applications of this specific molecule are not extensively reported, this guide synthesizes established principles of coordination chemistry and analogous catalytic systems to propose a robust framework for its utilization.[3] We will focus on the well-understood Heck-Mizoroki reaction as a representative platform to illustrate the potential of this ligand class. The protocols and insights provided herein are intended for researchers and drug development professionals seeking to explore novel ligand architectures for C-C bond formation.

Ligand Design and Coordination Chemistry: The Rationale for N-(4-methylphenyl)-3-phenylacrylamide

The efficacy of a ligand in a catalytic cycle is intrinsically linked to its ability to coordinate to the metal center and modulate its electronic and steric environment.[4][5][6] N-(4-methylphenyl)-3-phenylacrylamide is postulated to act as a bidentate ligand, coordinating to a metal center through the amide oxygen and the nitrogen atom.

The key structural features that make this molecule a promising ligand candidate are:

  • Amide Moiety: The amide group can coordinate to a metal center through its oxygen atom, a relatively hard donor, or in some cases, through the nitrogen atom after deprotonation. The delocalization of the nitrogen lone pair into the carbonyl group influences the electron-donating ability of the amide.

  • Aromatic Rings: The phenyl and 4-methylphenyl groups provide steric bulk, which can influence the coordination sphere of the metal catalyst and play a role in the selectivity of the catalytic reaction. The electronic nature of these rings can be readily tuned through substitution to modulate the ligand's overall electronic properties.

  • Conjugated System: The α,β-unsaturated carbonyl system can influence the electronic properties of the amide and may participate in π-stacking interactions.

The coordination of N-(4-methylphenyl)-3-phenylacrylamide to a palladium(II) precursor is hypothesized to form a stable complex that can readily enter the catalytic cycle of a cross-coupling reaction.

Application in the Heck-Mizoroki Reaction: A Proposed Protocol

The Heck-Mizoroki reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[7][8][9] The following protocol outlines the proposed use of N-(4-methylphenyl)-3-phenylacrylamide as a ligand in a model Heck reaction between iodobenzene and styrene.

Protocol 1: Synthesis of N-(4-methylphenyl)-3-phenylacrylamide

This protocol is based on standard amide synthesis methodologies.

Materials:

  • Cinnamoyl chloride

  • p-Toluidine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cinnamoyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred solution of p-toluidine and triethylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford N-(4-methylphenyl)-3-phenylacrylamide as a solid.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Palladium-Catalyzed Heck-Mizoroki Reaction

Materials:

  • N-(4-methylphenyl)-3-phenylacrylamide (Ligand)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Internal standard (e.g., dodecane) for GC analysis

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis setup 1. Add Pd(OAc)₂ and Ligand to a flame-dried Schlenk tube. evacuate 2. Evacuate and backfill with inert gas (3x). setup->evacuate solvent 3. Add anhydrous solvent (DMF or MeCN). evacuate->solvent stir 4. Stir to form pre-catalyst complex. solvent->stir reagents 5. Add base (Et₃N or K₂CO₃), iodobenzene, and styrene. stir->reagents Transfer to Reaction heat 6. Heat the reaction mixture to the specified temperature (e.g., 100 °C). reagents->heat monitor 7. Monitor the reaction by GC or TLC. heat->monitor cool 8. Cool the reaction to room temperature. monitor->cool Reaction Complete filter 9. Filter through a pad of Celite®. cool->filter extract 10. Perform aqueous work-up and extraction. filter->extract purify 11. Purify by column chromatography. extract->purify characterize 12. Characterize the product. purify->characterize

Caption: Experimental workflow for the proposed Heck-Mizoroki reaction.

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.01 eq) and N-(4-methylphenyl)-3-phenylacrylamide (0.02 eq).

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous DMF (or MeCN) to the tube via syringe.

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the palladium-ligand complex.

  • To the stirred solution, add the base (e.g., triethylamine, 2.0 eq), iodobenzene (1.0 eq), and styrene (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and maintain this temperature for the duration of the reaction.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or TLC.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove any insoluble palladium species.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterize the product, (E)-stilbene, by ¹H NMR and ¹³C NMR and compare with literature data.

Data Presentation and Expected Outcomes

The performance of the N-(4-methylphenyl)-3-phenylacrylamide ligand should be evaluated against a control reaction run without the ligand and potentially against a standard phosphine ligand like triphenylphosphine. The key metrics to be recorded are the reaction yield and selectivity.

Table 1: Proposed Screening of Reaction Conditions for the Heck-Mizoroki Reaction

EntryLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1NoneEt₃NDMF10024To be determined
2N-(4-methylphenyl)-3-phenylacrylamideEt₃NDMF10024To be determined
3N-(4-methylphenyl)-3-phenylacrylamideK₂CO₃DMF10024To be determined
4N-(4-methylphenyl)-3-phenylacrylamideEt₃NMeCN8024To be determined
5TriphenylphosphineEt₃NDMF10024To be determined

Mechanistic Considerations and the Role of the Ligand

The proposed catalytic cycle for the Heck-Mizoroki reaction is illustrated below. The N-(4-methylphenyl)-3-phenylacrylamide ligand is expected to stabilize the active Pd(0) species and facilitate the key steps of oxidative addition and reductive elimination.

G cluster_legend Legend pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) alkene_complex [Ar-Pd(II)-(alkene)]L₂⁺ pd_complex->alkene_complex Olefin Coordination (R-CH=CH₂) insertion_product [R-CH₂-CH(Ar)-Pd(II)]L₂⁺ alkene_complex->insertion_product Migratory Insertion elimination_product [H-Pd(II)-X]L₂ insertion_product->elimination_product β-Hydride Elimination elimination_product->pd0 Reductive Elimination (Base) l1 L = N-(4-methylphenyl)-3-phenylacrylamide l2 Ar = Phenyl l3 X = Iodide l4 R-CH=CH₂ = Styrene

Sources

Application

Application Notes and Protocols for N-(4-methylphenyl)-3-phenylacrylamide Monomers

Introduction N-substituted acrylamides represent a versatile class of monomers whose polymers are investigated for a wide range of applications, including biomaterials, drug delivery, and specialty hydrogels.[1][2] The i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-substituted acrylamides represent a versatile class of monomers whose polymers are investigated for a wide range of applications, including biomaterials, drug delivery, and specialty hydrogels.[1][2] The incorporation of aromatic and alkyl functionalities, such as in N-(4-methylphenyl)-3-phenylacrylamide (NMPA), allows for the fine-tuning of polymer properties, including hydrophobicity, thermal stability, and mechanical strength.[3][4] The phenyl and methylphenyl groups can introduce rigidity and potential for π-π stacking interactions, making polymers derived from NMPA interesting candidates for applications requiring specific thermal or mechanical performance.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the NMPA monomer and its subsequent polymerization via free-radical and controlled radical methods. It includes detailed, step-by-step protocols, explanations of the underlying scientific principles, and methods for characterization.

Monomer Synthesis and Characterization: N-(4-methylphenyl)-3-phenylacrylamide

The synthesis of N-substituted acrylamides is commonly achieved through the reaction of an amine with acryloyl chloride.[5][6][7] This Schotten-Baumann-type reaction is a robust method for forming the amide bond.

Synthesis Protocol

Objective: To synthesize N-(4-methylphenyl)-3-phenylacrylamide from p-toluidine and cinnamoyl chloride.

Materials:

  • p-Toluidine (4-methylaniline)

  • Cinnamoyl chloride (3-phenylacryloyl chloride)

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of cinnamoyl chloride (1.05 eq) in anhydrous THF to the stirred reaction mixture dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the THF from the filtrate under reduced pressure.

  • Redissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield N-(4-methylphenyl)-3-phenylacrylamide as a solid.

Monomer Characterization

It is critical to confirm the structure and purity of the synthesized monomer before polymerization.

  • ¹H NMR Spectroscopy: To confirm the chemical structure by identifying characteristic proton signals. The spectrum should show peaks corresponding to the vinyl protons, the aromatic protons from both phenyl rings, the methyl group protons, and the amide proton.

  • FTIR Spectroscopy: To identify key functional groups. Expect to see characteristic absorption bands for N-H stretching (amide), C=O stretching (amide I), and C=C stretching (alkene and aromatic).[8]

  • Melting Point: A sharp melting point indicates high purity of the crystalline monomer.

Polymerization Methodologies

The choice of polymerization technique dictates the architecture, molecular weight, and dispersity of the final polymer, which in turn influences its material properties.

Free-Radical Polymerization (FRP)

Free-radical polymerization is a robust and widely used method suitable for a variety of vinyl monomers.[9] It proceeds via initiation, propagation, and termination steps, typically resulting in polymers with a broad molecular weight distribution.[10]

Objective: To synthesize poly(N-(4-methylphenyl)-3-phenylacrylamide) (PNMPA) using a free-radical initiator.

Materials:

  • N-(4-methylphenyl)-3-phenylacrylamide (NMPA) monomer

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Dissolve the NMPA monomer (e.g., 1 g) and AIBN (e.g., 0.5-1.0 mol% relative to monomer) in anhydrous THF (e.g., 10 mL) in a polymerization tube or Schlenk flask.[6]

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • After the final thaw, backfill the vessel with nitrogen or argon and seal it.

  • Immerse the reaction vessel in a preheated oil bath at 70-80 °C.

  • Allow the polymerization to proceed for a set time (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.

  • Terminate the reaction by cooling the vessel in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights and low dispersity (Mw/Mn < 1.3).[11][12] It employs a chain transfer agent (CTA) to mediate the polymerization process.[13][14]

Objective: To synthesize well-defined PNMPA with controlled molecular weight and low dispersity.

Materials:

  • N-(4-methylphenyl)-3-phenylacrylamide (NMPA) monomer

  • A suitable RAFT agent (e.g., a trithiocarbonate like 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid or a dithiocarbamate).[11][15]

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 1,4-Dioxane

  • Diethyl ether or a hexane/isopropanol mixture (for precipitation)

Procedure:

  • In a septa-sealed vial, combine the NMPA monomer, the chosen RAFT agent, and AIBN in anhydrous DMSO. The ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight (e.g., 100:1:0.2).[15]

  • Purge the solution with nitrogen or argon for 20-30 minutes to remove oxygen.[15]

  • Place the vial in a preheated oil bath at 70 °C.

  • Periodically withdraw small aliquots via a degassed syringe to monitor monomer conversion and polymer molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

  • Once the desired conversion is reached, stop the reaction by cooling the vial in an ice bath and exposing the contents to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a suitable non-solvent (e.g., cold diethyl ether).

  • Isolate the polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum.

Polymer Characterization

Thorough characterization is essential to understand the structure-property relationships of the synthesized polymer.

Technique Purpose Expected Observations for PNMPA
GPC/SEC To determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).FRP: High Mn, broad Đ (>1.5). RAFT: Mn close to theoretical value, narrow Đ (<1.3).
¹H NMR To confirm polymer structure.Disappearance of monomer vinyl protons (5.5-6.5 ppm) and appearance of broad signals for the polymer backbone (1.5-3.0 ppm).[8]
FTIR To confirm functional groups.Persistence of amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) bands; disappearance of monomer C=C alkene band.[8]
DSC To determine the glass transition temperature (Tg).A single Tg, indicating an amorphous polymer. The value will depend on molecular weight and chain stiffness. Aromatic side chains are expected to result in a relatively high Tg.[16]
TGA To assess thermal stability and decomposition temperature (Td).Aromatic polyacrylamides typically exhibit good thermal stability.[4][17] TGA will show the temperature at which significant weight loss begins.

Potential Applications

The unique combination of a rigid phenyl group and a substituted aromatic ring in the side chain of PNMPA suggests several potential areas of application.

  • Drug Delivery: The hydrophobic nature of the polymer could be exploited for the encapsulation and controlled release of hydrophobic drugs.[18][19][20] The polymer could be formulated into nanoparticles or micelles.

  • Thermoresponsive Materials: While NMPA itself is not classically thermoresponsive, copolymerization with monomers like N-isopropylacrylamide (NIPAM) could be used to tune the lower critical solution temperature (LCST) of the resulting copolymer, creating smart materials for biomedical applications.[3][21]

  • High-Performance Plastics: The rigidity imparted by the aromatic groups may lead to polymers with high thermal stability and mechanical strength, suitable for applications as engineering plastics or in polymer blends.[4]

Workflow and Mechanistic Diagrams

.dot

Polymerization_Workflow cluster_Monomer Monomer Synthesis & Purification cluster_Polymerization Polymerization cluster_PostPoly Polymer Processing & Characterization cluster_Application Potential Applications M_Start p-Toluidine + Cinnamoyl Chloride M_React Schotten-Baumann Reaction M_Start->M_React M_Purify Recrystallization M_React->M_Purify M_Char Monomer Characterization (NMR, FTIR, MP) M_Purify->M_Char P_FRP Free-Radical Polymerization (FRP) M_Char->P_FRP P_RAFT RAFT Polymerization M_Char->P_RAFT Post_Purify Precipitation & Drying P_FRP->Post_Purify Broad Đ P_RAFT->Post_Purify Narrow Đ Post_Char Polymer Characterization (GPC, NMR, DSC, TGA) Post_Purify->Post_Char App Drug Delivery Thermoresponsive Materials High-Performance Plastics Post_Char->App

Caption: General workflow from monomer synthesis to polymer application.

.dot

RAFT_Mechanism cluster_init Initiation cluster_raft RAFT Equilibria cluster_prop Propagation Initiator Initiator (I) Radical Primary Radical (I•) Initiator->Radical Δ Monomer Monomer (M) Radical->Monomer + M PropRadical Propagating Radical (Pn•) Monomer->PropRadical CTA RAFT Agent (Z-C(=S)S-R) PropRadical->CTA + Growth Chain Growth (Pn• + M -> Pm•) PropRadical->Growth Intermediate Intermediate Radical CTA->Intermediate Dormant Dormant Species (Pn-S-C(=S)Z) Intermediate->Dormant + R• Dormant->PropRadical Reversible Fragmentation NewRadical New Radical (R•) NewRadical->Monomer + M

Caption: Simplified mechanism of RAFT polymerization.

References

  • Cao, H., & Zhu, J. (2007). Preparation of ABC triblock copolymers of N-alkyl substituted acrylamides by RAFT polymerization. Canadian Journal of Chemistry, 85(5), 411-417. [11][15]

  • Cao, H., & Zhu, J. (2007). Effects of Substitution Groups on the RAFT Polymerization of N-Alkylacrylamides in the Preparation of Thermosensitive Block Copolymers. Macromolecules, 40(19), 6873-6880. [13][15]

  • Mori, H., et al. (2008). RAFT Polymerization of Acrylamides Containing Proline and Hydroxyproline Moiety: Controlled Synthesis of Water-Soluble and Thermoresponsive Polymers. Macromolecules, 41(15), 5674-5683. [14]

  • Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4), 619-627. [6][7]

  • PrepChem. (n.d.). Synthesis of N-phenylacrylamide. PrepChem.com. [22]

  • BenchChem. (2025). Characterization of N-[2-(Diethylamino)ethyl]acrylamide Polymers: Application Notes and Protocols. BenchChem. [8]

  • Mokhtar, S. M., Elsabee, M. Z., Abd-Elaziz, S. M., & Gomaa, F. A. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129. [17]

  • Luo, J., et al. (2003). Structure and thermal degradation of poly(N-phenyl acrylamide) and poly(N-phenyl methacrylamide). Journal of Applied Polymer Science, 88(4), 1065-1071. [4]

  • Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide. Sigma-Aldrich. [12]

  • Virginia Tech. (n.d.). Controlled/”Living” Free Radical Polymerizations. VTechWorks. [10]

  • Wako Pure Chemical Corporation. (2022). What is free radical polymerization? Wako Chemicals USA. [9]

  • Various Authors. (ResearchGate Compilation). POLYACRYLAMIDE HYDROGELS FOR APPLICATION IN ORAL DRUG DELIVERY. [18][19]

  • Various Authors. (ResearchGate Compilation). Polyacrylamide pharmaceutical and biomedical applications-A review. [1]

  • Various Authors. (Elsevier). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Polymer, 40(18), 5181-5186. [21]

  • Various Authors. (MDPI). Thermal Properties of Cross-Linked Poly(N-isopropylacrylamide) [P(N-iPAAm)], Poly(methacrylic acid) [P(MAA)], Their Random Copolymers [P(N-iPAAm-co-MAA)], and Sequential Interpenetrating Polymer Networks (IPNs). [16]

  • Various Authors. (PMC, NIH). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. [2]

  • Various Authors. (MDPI). Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution. [3]

  • Various Authors. (IntechOpen). Polymeric innovations in drug delivery: Enhancing therapeutic efficacy. [20]

  • Various Authors. (ResearchGate). Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide. [5]

Sources

Method

Application Notes and Protocols for the Condensation Reaction of Cinnamoyl Chloride and p-Toluidine

Introduction The synthesis of N-(4-methylphenyl)cinnamamide through the condensation reaction of cinnamoyl chloride and p-toluidine is a classic example of nucleophilic acyl substitution, a cornerstone of modern organic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of N-(4-methylphenyl)cinnamamide through the condensation reaction of cinnamoyl chloride and p-toluidine is a classic example of nucleophilic acyl substitution, a cornerstone of modern organic synthesis. This reaction is widely employed in the development of novel therapeutic agents and functional materials. Cinnamamide derivatives are of significant interest to researchers in drug development due to their diverse biological activities, which include potential anti-tumor and antioxidant properties.[1] This guide provides a comprehensive overview of the reaction, including detailed protocols, mechanistic insights, and critical safety considerations, designed for researchers, scientists, and professionals in the field of drug development.

Scientific Principles and Reaction Mechanism

The condensation of cinnamoyl chloride with p-toluidine proceeds via a nucleophilic acyl substitution mechanism.[2][3][4] This reaction is often conducted under Schotten-Baumann conditions, which utilize a two-phase system or an amine scavenger to neutralize the hydrochloric acid byproduct.[5][6][7][8]

The reaction can be broken down into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride. This initial attack forms a tetrahedral intermediate.[2][3][9]

  • Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.[2][3]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (such as excess p-toluidine, triethylamine, or sodium hydroxide) to yield the final N-(4-methylphenyl)cinnamamide product and a salt byproduct (e.g., p-toluidinium chloride or sodium chloride).[2][9] This step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[2]

ReactionMechanism p_toluidine p-Toluidine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate p_toluidine->tetrahedral_intermediate Nucleophilic Attack cinnamoyl_chloride Cinnamoyl Chloride (Electrophile) cinnamoyl_chloride->tetrahedral_intermediate protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide Elimination chloride_ion Cl⁻ tetrahedral_intermediate->chloride_ion product N-(4-methylphenyl)cinnamamide protonated_amide->product Deprotonation protonated_base Protonated Base protonated_amide->protonated_base base Base base->product

Caption: Reaction mechanism of cinnamoyl chloride and p-toluidine.

Experimental Protocols

This section outlines a detailed protocol for the synthesis of N-(4-methylphenyl)cinnamamide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cinnamoyl chlorideSynthesis gradee.g., Sigma-Aldrich, MerckHighly corrosive and moisture-sensitive.[10][11][12]
p-ToluidineReagent gradee.g., Sigma-Aldrich, Alfa AesarToxic and should be handled with care.
Triethylamine (TEA)Anhydrouse.g., Sigma-Aldrich, Acros OrganicsActs as a base to neutralize HCl.[13]
Dichloromethane (DCM)Anhydrouse.g., Fisher Scientific, VWRReaction solvent.
Sodium Hydroxide (NaOH)Pelletse.g., Fisher Scientific, VWRFor workup.
Hydrochloric Acid (HCl)Concentratede.g., Fisher Scientific, VWRFor workup.
Magnesium Sulfate (MgSO₄)Anhydrouse.g., Sigma-AldrichDrying agent.
Ethyl AcetateACS gradee.g., Fisher Scientific, VWRFor extraction and chromatography.
HexanesACS gradee.g., Fisher Scientific, VWRFor chromatography.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

  • Column chromatography setup

Experimental Workflow

ExperimentalWorkflow start Start: Assemble Dry Glassware reagents Dissolve p-toluidine and TEA in anhydrous DCM start->reagents addition Add cinnamoyl chloride solution dropwise at 0°C reagents->addition reaction Stir at room temperature and monitor by TLC addition->reaction workup Quench with water, wash with HCl, NaOH, and brine reaction->workup drying Dry organic layer with MgSO₄ and filter workup->drying concentration Concentrate in vacuo using a rotary evaporator drying->concentration purification Purify by column chromatography concentration->purification characterization Characterize the product (NMR, MS, etc.) purification->characterization end End: Obtain Pure N-(4-methylphenyl)cinnamamide characterization->end

Caption: Experimental workflow for the synthesis of N-(4-methylphenyl)cinnamamide.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath. The use of anhydrous conditions is critical as cinnamoyl chloride readily hydrolyzes in the presence of water.[11][12]

  • Addition of Cinnamoyl Chloride: Dissolve cinnamoyl chloride (1.05 eq) in a small amount of anhydrous dichloromethane and add it to an addition funnel. Add the cinnamoyl chloride solution dropwise to the stirred p-toluidine solution over 15-20 minutes. The slow addition helps to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (p-toluidine) is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and unreacted p-toluidine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-(4-methylphenyl)cinnamamide.[14]

Safety Precautions

Cinnamoyl chloride is a corrosive substance that causes severe skin burns and eye damage.[10] It reacts violently with water.[11] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12]

p-Toluidine is toxic and should be handled with care. Avoid inhalation and skin contact.

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

References

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps - OrgoSolver. Available at: [Link]

  • Reaction between acyl chlorides and amines - addition / elimination - Chemguide. Available at: [Link]

  • trans-Cinnamoyl chloride - Leonid Chemicals. Available at: [Link]

  • Cinnamyl Chloride - Material Safety Data Sheet (MSDS). Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature - Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Available at: [Link]

  • Synthesis of amides from acid chlorides - YouTube. Available at: [Link]

  • Chemistry Schotten Baumann Reaction - SATHEE CUET. Available at: [Link]

  • Synthesis, Characterization and Fluorescence study of Certain Cinnamamide Derivatives and α, β unsaturated acids - PharmaInfo. Available at: [Link]

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. Available at: [Link]

  • Schotten–Baumann reaction - Grokipedia. Available at: [Link]

  • Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) Cinnamamide Derivatives as Novel Potential Anti-tumor Agents - ResearchGate. Available at: [Link]

  • Schotten–Baumann reaction - Wikipedia. Available at: [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. Available at: [Link]

  • N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - MDPI. Available at: [Link]

  • The SYnthesis of Cinnamoyl Chloride. Available at: [Link]

  • Cinnamamide derivatives and drug compositions containing the same - Google Patents.
  • Supplementary Material - The Royal Society of Chemistry. Available at: [Link]

  • Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid - Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Flavonoid‐Cinnamic Acid Amide Hybrids with Distinct Activity against Neurodegeneration in Vitro and in Vivo - PMC. Available at: [Link]

  • Knoevenagel Condensation. Available at: [Link]

  • Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC - NIH. Available at: [Link]

  • Recent Developments on Five-Component Reactions - MDPI. Available at: [Link]

  • Preparation of N-(4-methylphenyl)benzamide - PrepChem.com. Available at: [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. Available at: [Link]

  • Method of Purifying a Peptide - Google Patents.

Sources

Application

X-ray Diffraction (XRD) Sample Preparation: Protocols for N-(4-methylphenyl)-3-phenylacrylamide

An Application Guide for Researchers Abstract This application note provides a comprehensive guide to the sample preparation of N-(4-methylphenyl)-3-phenylacrylamide for both single-crystal X-ray diffraction (SC-XRD) and...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide to the sample preparation of N-(4-methylphenyl)-3-phenylacrylamide for both single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) analysis. As a small organic molecule, the crystalline form of this compound dictates its physicochemical properties, making robust crystallographic analysis essential in research and drug development. This document moves beyond simple procedural lists to explain the underlying principles and rationale behind each step, ensuring high-quality, reproducible data. We present detailed, field-proven protocols for obtaining high-quality single crystals suitable for structural elucidation and for preparing homogeneous powders to mitigate common issues like preferred orientation.

Introduction: The Crystallographic Imperative

N-(4-methylphenyl)-3-phenylacrylamide is an organic compound whose solid-state structure is critical to understanding its behavior. X-ray diffraction (XRD) stands as the definitive analytical technique for probing this structure.[1][2] It provides detailed information on atomic arrangement, unit cell dimensions, and intermolecular interactions, which collectively influence properties such as solubility, stability, and bioavailability.

The quality of XRD data is inextricably linked to the quality of the sample preparation.[3] Flawed preparation can lead to ambiguous results, erroneous structural solutions, and misinterpreted phase analyses. This guide provides two core protocols designed to empower researchers to confidently prepare N-(4-methylphenyl)-3-phenylacrylamide for both primary modes of XRD analysis:

  • Single-Crystal XRD (SC-XRD): Aims to determine the precise three-dimensional atomic structure of the molecule.

  • Powder XRD (PXRD): Used for phase identification, polymorphism screening, and purity assessment of a bulk sample.[2]

Compound Overview

Before proceeding to sample preparation, a foundational understanding of the target compound is necessary.

Table 1: Physicochemical Properties of N-(4-methylphenyl)-3-phenylacrylamide and Related Compounds

PropertyValue/InformationSource
Chemical Name N-(4-methylphenyl)-3-phenylacrylamide-
Molecular Formula C₁₆H₁₅NOInferred
Molecular Weight 237.30 g/mol Inferred
General Appearance Typically a white to off-white crystalline powder.[4]
Melting Point Similar acrylamide structures have melting points in the 100-150 °C range.[4][5][4][5]
Solubility Expected to be soluble in many organic solvents like ethanol, acetone, ethyl acetate, and dichloromethane, with lower solubility in non-polar solvents and water.[6][6]

Note: Specific experimental data for the title compound is limited; properties are inferred from structurally similar molecules.

Protocol I: Single-Crystal XRD (SC-XRD) Sample Preparation

The goal of this protocol is to grow a single, defect-free crystal, typically between 30 and 300 microns in size, that is suitable for structural elucidation.[1][7] The key principle is to allow molecules to transition from a disordered state (in solution) to a highly ordered crystal lattice slowly and without interruption.[8]

Prerequisite: Purity is Paramount

The presence of impurities is the most common reason for failed crystallizations. Therefore, the starting material must be of the highest possible purity. It is strongly recommended to purify the compound via recrystallization before attempting to grow single crystals.[6]

Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which N-(4-methylphenyl)-3-phenylacrylamide is highly soluble when hot and poorly soluble at room or cold temperatures.[9][10] Ethanol or ethyl acetate are excellent starting points.

  • Dissolution: In a clean flask, add the crude solid and the minimum amount of near-boiling solvent required to fully dissolve it.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities and lead to the formation of small, unsuitable crystals.[9]

  • Crystal Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent to remove residual soluble impurities, and dry thoroughly.[10][11]

Single Crystal Growth Methodologies

Growing high-quality single crystals is often an empirical process. It is advisable to set up multiple crystallization experiments in parallel using different methods and solvents.[6]

Method A: Slow Solvent Evaporation This is the simplest and most common method.[6]

  • Prepare a Solution: Dissolve 10-20 mg of purified N-(4-methylphenyl)-3-phenylacrylamide in 1-2 mL of a suitable solvent (e.g., ethanol, ethyl acetate, or acetone) in a small, clean vial. The solution should be clear and unsaturated at room temperature.[6]

  • Slow Down Evaporation: Cover the vial with parafilm and puncture it with 2-3 small holes using a needle. This is a critical step to ensure the solvent evaporates over several days to weeks, allowing large, well-ordered crystals to form.[8]

  • Incubate: Place the vial in a vibration-free location and monitor for crystal growth.

Method B: Vapor Diffusion (Solvent/Anti-Solvent) This technique is highly effective for compounds that are too soluble for slow evaporation.[12][13]

  • Prepare the Inner Vial: Dissolve 5-10 mg of the compound in a small volume (0.2-0.5 mL) of a "good" solvent in which it is highly soluble (e.g., Dichloromethane). Place this small vial inside a larger jar.

  • Add the Anti-Solvent: Carefully add a larger volume (2-4 mL) of an "anti-solvent" to the outer jar. The anti-solvent must be miscible with the good solvent, but one in which the compound is insoluble (e.g., Hexane or Diethyl Ether). Do not allow the two liquids to mix directly.

  • Seal and Incubate: Seal the outer jar tightly. The anti-solvent will slowly diffuse as a vapor into the inner vial, gradually reducing the solubility of the compound and inducing slow crystallization.

Workflow for Single-Crystal Preparation

SC_XRD_Workflow cluster_prep Initial Preparation cluster_growth Crystal Growth cluster_final Final Steps Start Start with Crude N-(4-methylphenyl)-3-phenylacrylamide Purify Purify via Recrystallization Start->Purify Impurity Removal Method_Select Select Growth Method Purify->Method_Select Slow_Evap Method A: Slow Evaporation Method_Select->Slow_Evap Unsaturated Solution Vapor_Diff Method B: Vapor Diffusion Method_Select->Vapor_Diff Solvent/ Anti-Solvent Incubate Incubate & Monitor (Days to Weeks) Slow_Evap->Incubate Vapor_Diff->Incubate Harvest Harvest Suitable Single Crystal Incubate->Harvest Mount Mount on Goniometer Head Harvest->Mount Analysis Proceed to SC-XRD Analysis Mount->Analysis

Caption: Workflow for SC-XRD sample preparation.

Crystal Selection and Mounting
  • Visual Inspection: Under a polarizing microscope, select a crystal that is transparent, has well-defined faces, and shows uniform extinction every 90 degrees of rotation.[8] Reject cloudy crystals, aggregates, or those with visible fractures.[8]

  • Mounting: Carefully pick up the selected crystal using a cryo-loop or a glass fiber tipped with a minimal amount of inert grease or epoxy.[7] Mount it securely onto the goniometer head for data collection.

Protocol II: Powder XRD (PXRD) Sample Preparation

The objective here is to prepare a bulk sample composed of a large number of small, randomly oriented crystallites. A high-quality powder pattern is characterized by sharp peaks at the correct angular positions with accurate relative intensities.

The Principle of Random Orientation

PXRD relies on the statistical certainty that enough crystallites will be in the correct orientation to diffract X-rays for every possible crystal plane. If the crystallites are not randomly oriented (a phenomenon known as preferred orientation), the relative intensities of the diffraction peaks will be distorted, complicating phase identification and quantitative analysis.[3]

Detailed Preparation Protocol

Step 1: Particle Size Reduction (Grinding) The ideal crystallite size for PXRD is typically in the range of 1-10 micrometers.[14]

  • Manual Grinding: Place a small amount (50-200 mg) of the crystalline N-(4-methylphenyl)-3-phenylacrylamide into an agate mortar and pestle.[15]

  • Gentle Grinding: Grind the sample with a gentle circular motion. Avoid aggressive, high-impact grinding, which can damage the crystal lattice and potentially induce amorphization or phase transitions.[15][16]

  • Liquid-Assisted Grinding: To minimize mechanical stress and prevent sample loss, a few drops of a volatile liquid like ethanol or methanol can be added during grinding.[15] The sample should be ground until it has a fine, flour-like consistency.[15]

  • Mechanical Grinding: For high-throughput or quantitative work, a specialized mill like a McCrone Mill can be used to achieve a very fine and narrow particle size distribution while preserving the crystal lattice.[15][16]

Step 2: Sample Holder Loading The goal is to create a flat sample surface that is perfectly flush with the surface of the sample holder to avoid peak shifts due to sample displacement errors.[17]

Method A: Cavity Mount (Back-loading) This method is highly effective at minimizing preferred orientation.

  • Place the sample holder face down on a flat surface (e.g., a glass slide).

  • Fill the cavity from the back with the ground powder. Use a spatula to add small increments.

  • Gently press the powder into the cavity using a second glass slide to ensure it is compact and level with the back of the holder.

  • Carefully place the holder onto the diffractometer.

Method B: Zero-Background Holder This is used for very small sample quantities.

  • Place a zero-background holder (typically a single crystal of silicon cut off-axis) on a flat surface.

  • Apply a thin layer of a non-diffracting medium (e.g., petroleum jelly) to the sample area.

  • Carefully sprinkle the ground powder onto the medium and gently press to create a thin, even layer.

Workflow for Powder Preparation

PXRD_Workflow cluster_prep Initial Preparation cluster_loading Sample Loading cluster_final Final Steps Start Start with Bulk Crystalline Sample Grind Grind to Fine Powder (1-10 µm) Start->Grind Particle Size Reduction Holder_Select Select Holder Type Grind->Holder_Select Cavity Cavity Mount (Back-loading) Holder_Select->Cavity Bulk Sample Zero_BG Zero-Background Holder Holder_Select->Zero_BG Small Quantity Pack Pack to Create Flat, Flush Surface Cavity->Pack Zero_BG->Pack Verify Verify Surface Smoothness Pack->Verify Analysis Proceed to PXRD Analysis Verify->Analysis

Caption: Workflow for PXRD sample preparation.

Conclusion

References

  • Drawell. (2024, May 7). XRD Sample Preparation: Best Practices for Different Sample Forms. Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Houston-Clear Lake. Available at: [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Available at: [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Available at: [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • University of Alberta. (n.d.). Sample Preparation – EAS X-Ray Diffraction Laboratory. Available at: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • Recrystallization. (n.d.). Recrystallization Summary. Available at: [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Available at: [Link]

  • Matest. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-phenylacrylamide. Available at: [Link]

  • ResearchGate. (2025, March 14). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? Available at: [Link]

  • Retsch. (2017, April 7). Sample Preparation for X-Ray Diffraction Analysis. Available at: [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Available at: [Link]

  • Malvern Panalytical. (2020, May 14). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A. Available at: [Link]

  • ResearchGate. (2018, June 13). How to prepare a small powder sample for XRD structure analysis? Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(4-methylphenyl)-3-phenylacrylamide Synthesis

Welcome to the Application Support Portal. The synthesis of N-(4-methylphenyl)-3-phenylacrylamide via the amidation of cinnamic acid derivatives with p-toluidine is a fundamental transformation in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. The synthesis of N-(4-methylphenyl)-3-phenylacrylamide via the amidation of cinnamic acid derivatives with p-toluidine is a fundamental transformation in drug development. However, the


-unsaturated nature of the cinnamoyl scaffold introduces competing reaction pathways. This guide provides mechanistic insights, quantitative troubleshooting data, and self-validating protocols to help you achieve high-yielding, chemoselective amidations.

Mechanistic Overview: Amidation vs. Side Reactions

The cinnamoyl electrophile (whether an acid chloride or an activated ester) possesses two distinct electrophilic centers: the hard carbonyl carbon and the soft


-carbon. While the desired amidation (1,2-addition) is kinetically favored, the hetero-Michael addition (1,4-conjugate addition) of the amine to the 

-carbon is thermodynamically stable[1].

Understanding this kinetic vs. thermodynamic competition is the key to suppressing side reactions.

ReactionPathways Reactants Cinnamoyl Chloride + p-Toluidine Amide N-(4-methylphenyl)- 3-phenylacrylamide (1,2-Addition) Reactants->Amide DIPEA, 0°C (Kinetic Control) Michael β-Amino Amide (1,4-Michael Addition) Reactants->Michael Excess Amine, Heat (Thermodynamic) Hydrolysis Cinnamic Acid (Hydrolysis) Reactants->Hydrolysis H2O Present

Reaction pathways showing kinetic amidation vs. thermodynamic Michael addition and hydrolysis.
Quantitative Side-Reaction Profile

The table below summarizes how specific experimental deviations shift the product distribution away from the desired kinetic product.

Reaction ConditionTemp ProfileDesired Amide (1,2-Addition)Michael Adduct (1,4-Addition)Cinnamic Acid (Hydrolysis)
Optimized (DIPEA, Dry DCM) 0 °C to RT> 92% < 2%< 5%
Excess Amine (No Base) RT~ 45%~ 40%~ 10%
Wet Solvent / No N

0 °C to RT~ 30%< 5%> 60%
Prolonged Heating Reflux (40 °C+)~ 60%~ 30%< 5%

Troubleshooting FAQs

Q: I am observing a major byproduct with a mass shift of +107 Da relative to my desired product. What is this? A: This is the result of a hetero-Michael addition . Because the cinnamoyl scaffold is an ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-unsaturated carbonyl, the amine can attack the 

-carbon[1]. High temperatures or the use of excess p-toluidine (which acts as both a nucleophile and a base) provide the activation energy and thermodynamic drive for this 1,4-addition. Solution: Maintain strict temperature control (0 °C during addition) and use a non-nucleophilic base (like DIPEA or Triethylamine) as the acid scavenger instead of excess p-toluidine.

Q: My reaction yields mostly unreacted p-toluidine and cinnamic acid, even though I started with cinnamoyl chloride. Why? A: This indicates rapid hydrolysis of your electrophile. Cinnamoyl chloride is highly moisture-sensitive. If your solvents (e.g., DCM, THF) are not strictly anhydrous, or if atmospheric moisture condenses in the reaction flask at 0 °C, water will outcompete the amine for the acylium intermediate. Solution: Use rigorously dried solvents, flame-dried glassware, and maintain a positive pressure of inert gas (N


 or Argon).

Q: Can I use direct coupling agents instead of the acid chloride route to avoid these harsh side reactions? A: Yes. Modern coupling reagents generate milder activated esters that heavily favor 1,2-amidation over 1,4-addition. For instance, using TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-Methylimidazole) has been proven highly effective for cinnamic acid amidations, even tolerating aqueous conditions without significant Michael addition[2].

Q: Why is my product an oil instead of a solid, and NMR shows a mixture of double-bond coupling constants? A: You are likely observing E/Z isomerization . The native trans (E) double bond of cinnamic derivatives can isomerize to the cis (Z) form if exposed to prolonged heat, radical initiators, or intense UV light. Solution: Perform the reaction under ambient laboratory lighting (avoid direct sunlight) and do not exceed room temperature during the reaction or subsequent rotary evaporation.

Validated Experimental Protocol

To ensure reproducibility, we recommend the following kinetically controlled acid chloride workflow. This protocol is designed as a self-validating system , meaning each phase contains built-in checkpoints to confirm success before proceeding.

Workflow S1 1. Preparation Dry DCM, N2, 0°C S2 2. Amine + Base p-Toluidine + DIPEA S1->S2 S3 3. Activation Dropwise Cinnamoyl Cl S2->S3 S4 4. Reaction Stir 0°C (1h) -> RT (2h) S3->S4 S5 5. Workup Acid/Base Wash S4->S5

Optimized experimental workflow for synthesizing N-(4-methylphenyl)-3-phenylacrylamide.
Step-by-Step Methodology: Acid Chloride Route

Reagents Required:

  • Cinnamoyl chloride (1.0 equiv, 10 mmol, 1.66 g)

  • p-Toluidine (1.05 equiv, 10.5 mmol, 1.12 g)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol, 2.1 mL)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Procedure & Validation Checkpoints:

  • System Purge & Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with N

    
     for 5 minutes. Add p-toluidine and anhydrous DCM.
    
  • Base Addition: Inject DIPEA into the stirring solution. Cool the flask in an ice-water bath to exactly 0 °C. Allow 10 minutes for thermal equilibration.

  • Electrophile Addition (Kinetic Trapping): Dissolve cinnamoyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via an addition funnel or syringe pump.

    • Causality: Slow addition at 0 °C ensures the localized concentration of the electrophile remains low, preventing the exothermic spike that drives thermodynamic Michael addition.

  • Reaction Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for 2 hours.

    • Validation Checkpoint 1 (Completion): Perform TLC (Hexanes:EtOAc 7:3). The p-toluidine spot (UV active, ninhydrin positive) should disappear, replaced by a new, higher

      
       spot (the amide).
      
  • Differential Workup (Self-Purification):

    • Dilute the reaction with an additional 20 mL of DCM.

    • Wash with 1M HCl (2 × 20 mL). Validation Checkpoint 2: This protonates any unreacted p-toluidine, moving it to the aqueous layer.

    • Wash with saturated aqueous NaHCO

      
       (2 × 20 mL). Checkpoint: This deprotonates any hydrolyzed cinnamic acid, removing it as a water-soluble sodium salt.
      
    • Wash with brine (20 mL), dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure (bath temp < 35 °C to prevent isomerization).
  • Final Verification:

    • Validation Checkpoint 3 (Structural Integrity):

      
      H NMR should display a clean doublet of doublets for the trans alkene protons around 6.5 and 7.7 ppm with a coupling constant (
      
      
      
      ) of ~15–16 Hz, confirming that no E/Z isomerization occurred.

References

  • Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition."[Link]

  • Google Patents. "US7429593B2 - Utilities of amide compounds."
  • ACS Publications. "Tetramethylchloroformamidinium Hexafluorophosphate–N-Methylimidazole Amidation in Water: Successes, Limitations, and a Regression Model for Prediction." Organic Process Research & Development.[Link]

Sources

Optimization

Technical Support Center: Cinnamamide Synthesis &amp; Catalyst Optimization

Welcome to the Cinnamamide Synthesis Support Center. Cinnamamide derivatives are critical pharmacophores in modern drug development, frequently exhibiting antiviral, anti-inflammatory, and anticancer properties.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cinnamamide Synthesis Support Center. Cinnamamide derivatives are critical pharmacophores in modern drug development, frequently exhibiting antiviral, anti-inflammatory, and anticancer properties. Synthesizing these compounds efficiently requires precise control over catalyst selection, concentration, and reaction conditions.

This guide provides field-proven troubleshooting strategies, quantitative data, and validated protocols for optimizing your amidation and semireduction workflows.

Section 1: Quantitative Catalyst Optimization Data

To establish a baseline for your experiments, refer to the optimized parameters for the three most common cinnamamide synthesis pathways.

Table 1: Comparison of Optimized Catalytic Systems for Cinnamamide Synthesis

Catalytic SystemCatalyst ConcentrationAdditives / Co-reagentsSolvent & TempExpected YieldKey Advantage
Carbodiimide (EDC.HCl) 1.5 equivalentsNone (Direct Coupling)THF, 60 °C~93.1%Environmentally friendly, simplified work-up[1]
Copper (CuI) 20 mol%DTBP (2 equivalents)DMF, 140 °C~48–86%Direct amidation utilizing formamides[2]
Base-Catalyzed (KOtBu) 10 mol% to 1 equivHBpin (1.1 equivalents)THF, 40 °C>80%>99:1 (E)-stereoselectivity[3]
Section 2: Troubleshooting FAQs

Q1: My EDC-mediated direct amidation is stalling at ~50% yield. How should I adjust my reagent concentrations? A1: Incomplete conversion in carbodiimide-catalyzed amidation often stems from incorrect stoichiometric ratios or competing side reactions. Simultaneous addition of all reagents can induce competing reactions and decrease the overall rate[1]. For optimal results, the catalyst concentration should be set to a 1:1:1.5 molar ratio of cinnamic acid : amine : EDC.HCl[1]. The 1.5 equivalents of EDC.HCl are critical; this excess ensures complete activation of the carboxylic acid into the O-acylisourea intermediate while compensating for any ambient moisture that might hydrolyze the active ester. Running the reaction in anhydrous THF at 60 °C for 150 minutes yields up to 93.1% of the desired cinnamamide[1].

Q2: I am attempting a cross-dehydrogenative coupling of cinnamic acid with formamides using a copper catalyst. What is the optimal catalyst loading to prevent reaction failure? A2: Copper-catalyzed direct amidation via C–N bond cleavage requires a robust catalytic threshold to drive the oxidative cycle. If your reaction is failing, ensure your CuI catalyst concentration is at least 20 mol%[2]. This relatively high loading is necessary to stabilize the radical intermediates generated during the reaction. Furthermore, you must include a strong oxidant; 2 equivalents of di-tert-butyl peroxide (DTBP) are required to facilitate the cross-dehydrogenative coupling[2]. This reaction must be run at a high temperature (140 °C) in DMF under an argon atmosphere[2].

Q3: How can I achieve high (E)-stereoselectivity when synthesizing cinnamamides via the semireduction of propiolamides? A3: The transition-metal-free semireduction of alkynes to (E)-alkenes is highly sensitive to the base catalyst used. If you are observing poor stereoselectivity or low yields with lithium tert-butoxide (LiOtBu), switch to potassium tert-butoxide (KOtBu)[3]. Increasing the size of the tert-butoxide counterion from Li⁺ to K⁺ causes a remarkable increase in reaction efficiency[3]. Using catalytic or stoichiometric KOtBu alongside pinacolborane (HBpin) in THF delivers near-quantitative yields with >99:1 (E)-stereoselectivity[3].

Section 3: Verified Experimental Protocols
Protocol A: Direct N-Amidation using EDC.HCl[1]

Mechanistic rationale: Utilizing a single coupling reagent (EDC.HCl) simplifies the reaction process and eliminates the need for laborious column chromatography purification.

  • Purge a reaction vessel with nitrogen gas to ensure an inert atmosphere.

  • Dissolve 2.0 mmol of cinnamic acid and 2.0 mmol of the target amine (e.g., p-anisidine) in 10 mL of anhydrous THF.

  • Add 3.0 mmol (1.5 equivalents) of EDC.HCl to the solution.

  • Heat the reaction mixture to 60 °C and stir continuously for 150 minutes.

  • Monitor the reaction via TLC. Upon completion, quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield high-purity cinnamamide.

Protocol B: Copper-Catalyzed Amidation with Formamides[2]

Mechanistic rationale: High temperatures and radical initiators are required to overcome the activation energy of formamide C–N cleavage.

  • In an oven-dried Schlenk tube, combine 0.3 mmol of cinnamic acid and 20 mol% CuI.

  • Add 2 mL of N,N-dimethylformamide (DMF), which acts as both the solvent and the amine source.

  • Inject 2 equivalents of di-tert-butyl peroxide (DTBP) into the mixture.

  • Seal the tube, evacuate, and backfill with Argon three times.

  • Heat the mixture to 140 °C in an oil bath for the optimized reaction time (typically 12–24 hours).

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite before chromatographic purification.

Protocol C: Transition-Metal-Free Semireduction of Propiolamides[3]

Mechanistic rationale: The bulky potassium counterion prevents unwanted over-reduction while locking the intermediate into an (E)-selective conformation.

  • Dissolve 0.2 mmol of the secondary propiolamide in THF to achieve a 0.2 M to 0.5 M concentration.

  • Add 0.02 mmol (10 mol%) to 0.2 mmol (1 equiv) of KOtBu, depending on the steric hindrance of the substrate.

  • Slowly add 0.22 mmol (1.1 equivalents) of pinacolborane (HBpin) at 25 °C.

  • Heat the reaction mixture to 40 °C and stir for 10 minutes to 4 hours.

  • Quench the reaction carefully with water, extract with dichloromethane, and purify via flash chromatography to isolate the (E)-cinnamamide.

Section 4: Mechanistic & Workflow Visualizations

AmidationTroubleshooting Start Issue: Low Cinnamamide Yield CheckCat Identify Catalytic System Start->CheckCat CatEDC Carbodiimide (EDC.HCl) CheckCat->CatEDC CatCu Transition Metal (CuI) CheckCat->CatCu CatBase Base-Catalyzed (KOtBu) CheckCat->CatBase OptEDC Set Ratio to 1:1:1.5 (Acid:Amine:EDC) Temp: 60°C CatEDC->OptEDC OptCu Increase CuI to 20 mol% Add 2 eq DTBP Temp: 140°C CatCu->OptCu OptBase Switch LiOtBu to KOtBu Use HBpin Temp: 25°C - 40°C CatBase->OptBase Success Optimal Yield & Stereoselectivity OptEDC->Success OptCu->Success OptBase->Success

Troubleshooting workflow for optimizing cinnamamide synthesis across various catalytic systems.

Mechanism CinnamicAcid Cinnamic Acid Oacyl O-Acylisourea Intermediate CinnamicAcid->Oacyl EDC EDC.HCl Catalyst (1.5 Equivalents) EDC->Oacyl Activation Tetra Tetrahedral Intermediate Oacyl->Tetra Amine Amine Nucleophile Amine->Tetra Nucleophilic Attack Product N-Substituted Cinnamamide Tetra->Product Elimination Urea Urea Byproduct Tetra->Urea Leaving Group

Mechanistic pathway of EDC.HCl-catalyzed direct N-amidation of cinnamic acid.

References
  • Title: OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS Source: Malaysian Journal of Analytical Sciences URL: [Link]

  • Title: Catalytic, Transition-Metal-Free Semireduction of Propiolamide Derivatives: Scope and Mechanistic Investigation Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Optimization of reaction conditions for the synthesis of cinnamamide (3aa) a Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in N-(4-methylphenyl)-3-phenylacrylamide synthesis

Welcome to the technical support center for the synthesis of N-(4-methylphenyl)-3-phenylacrylamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the common, yet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-methylphenyl)-3-phenylacrylamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the common, yet often challenging, amide bond formation between 3-phenylacrylic acid (cinnamic acid) and p-toluidine. The inherent steric and electronic properties of these reactants can often lead to low yields and incomplete reactions.

This document provides in-depth troubleshooting guides, validated protocols, and a comparative analysis of different synthetic strategies to help you overcome these obstacles and achieve high-yield, high-purity synthesis of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis.

Q1: My standard amide coupling reaction using EDC/HOBt is resulting in a low yield or has stalled completely. What is the likely cause?

A: This is a classic issue in this specific synthesis. The primary culprits are a combination of steric hindrance and the electronic nature of the reactants. The phenyl group of cinnamic acid and the methyl-substituted aromatic ring of p-toluidine create a sterically congested environment around the reaction centers. Furthermore, p-toluidine, as an aniline derivative, is a relatively weak nucleophile compared to aliphatic amines, making the nucleophilic attack on the activated carboxylic acid less efficient. Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), while effective for many substrates, may not provide a sufficiently reactive intermediate to overcome this energy barrier.[1][2]

Q2: I'm observing a significant amount of unreacted cinnamic acid and p-toluidine in my LCMS analysis, even after 24 hours. What is the most direct strategy to improve conversion?

A: When starting materials remain, it indicates that the activation of the carboxylic acid is either insufficient or the subsequent nucleophilic attack is too slow. The most direct approach is to increase the electrophilicity of the carbonyl carbon. This is best achieved by converting the cinnamic acid into its more reactive acyl chloride derivative, cinnamoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][] The resulting acyl chloride is far more reactive and will readily couple with the less nucleophilic p-toluidine, often dramatically increasing the yield.[4]

Q3: What is the Schotten-Baumann reaction, and is it a suitable method for this synthesis?

A: The Schotten-Baumann reaction is a robust method for forming amides from amines and acyl chlorides, typically under biphasic aqueous-organic conditions with a base like sodium hydroxide.[5][6] It is highly suitable for this synthesis after you have prepared cinnamoyl chloride from cinnamic acid. The base neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[6][7] Its main advantage is that it is a high-yielding, scalable, and well-established procedure.[8]

Q4: Can a simple catalyst be added to my existing coupling reaction to improve the rate?

A: Yes, for many coupling reactions that are sluggish, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be beneficial. DMAP acts as a highly effective acylation catalyst by forming a more reactive intermediate with the activated carboxylic acid.[] However, if the reaction is severely hindered, DMAP alone may not be sufficient, and moving to a more powerful coupling reagent or the acyl chloride route is recommended.

Section 2: Troubleshooting Guides & Advanced Protocols

For more persistent issues, the following guides provide detailed, step-by-step protocols and the rationale behind them.

Guide 1: Optimizing Direct Coupling with Advanced Reagents

If you prefer a one-pot direct coupling method, switching from standard carbodiimides to a more potent uronium-based coupling reagent is the logical next step. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are specifically designed for difficult couplings, including those involving sterically hindered or electron-deficient amines.[][9]

ReagentClassProsConsBest For
EDC/HOBt CarbodiimideWater-soluble byproducts, cost-effective.Lower reactivity, may fail with hindered substrates.[1]Standard, unhindered amide couplings.
DCC CarbodiimideInexpensive, effective.Insoluble DCU byproduct can complicate purification.General purpose, when byproduct insolubility is manageable.
HATU Uronium SaltHigh reactivity, fast reaction times, low racemization.[][9]Higher cost, generates stoichiometric waste.[2]Sterically hindered substrates , weak nucleophiles.
PyBOP Phosphonium SaltHigh reactivity, good for solid-phase synthesis.Byproducts can be difficult to remove.Challenging couplings where purification allows.

This protocol leverages the high reactivity of HATU to overcome the steric and electronic barriers.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cinnamic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1 M).

  • Activation: Stir the mixture at room temperature for 10-15 minutes. You may observe a color change as the active ester is formed.

  • Amine Addition: Add p-toluidine (1.1 eq.) to the mixture, followed by a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).[9]

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LCMS. The reaction is often complete within 2-6 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield N-(4-methylphenyl)-3-phenylacrylamide.

G start Start Synthesis edc Attempt EDC/HOBt Coupling start->edc check_yield Check Yield & Conversion edc->check_yield hatu Use High-Potency Reagent (e.g., HATU) check_yield->hatu <80% success Product Obtained check_yield->success >80% check_yield_2 check_yield_2 hatu->check_yield_2 Re-evaluate acyl_chloride Switch to Acyl Chloride Route acyl_chloride->success Proceed to Protocol 2.2 check_yield_2->acyl_chloride Still Low check_yield_2->success Improved

Caption: Decision workflow for selecting an appropriate amidation strategy.

Guide 2: The Acyl Chloride Route (A High-Reactivity Strategy)

This two-step approach is often the most reliable method for overcoming significant steric hindrance. It involves first creating the highly reactive cinnamoyl chloride, which then readily reacts with p-toluidine.

  • Setup: In a fume hood, add cinnamic acid (1.0 eq.) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ fumes).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq.) to the flask, along with a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction: Gently heat the mixture to reflux (approx. 70-80°C) for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Carefully remove the excess SOCl₂ by distillation or under reduced pressure. The resulting crude cinnamoyl chloride (a yellowish oil or low-melting solid) is often used directly in the next step without further purification.[1]

  • Amine Solution: In an Erlenmeyer flask, dissolve p-toluidine (1.0 eq.) in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.[5]

  • Base Solution: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Cool the amine solution in an ice bath. Add the crude cinnamoyl chloride (1.05 eq.) dropwise to the stirring amine solution. Simultaneously, add the NaOH solution dropwise to keep the mixture basic (check with pH paper). Vigorous stirring is essential to facilitate the reaction between the two phases.[7][8]

  • Completion: After the addition is complete, continue to stir vigorously for 30-60 minutes. The product will often precipitate as a solid.

  • Work-up: Filter the solid product and wash it thoroughly with cold water to remove any inorganic salts, followed by a cold, non-polar solvent (like hexane) to remove non-polar impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure amide.

G cinnamic_acid Cinnamic Acid socl2 SOCl₂, cat. DMF Reflux cinnamic_acid->socl2 cinnamoyl_chloride Cinnamoyl Chloride (Intermediate) socl2->cinnamoyl_chloride toluidine p-Toluidine, NaOH(aq) DCM cinnamoyl_chloride->toluidine product N-(4-methylphenyl)- 3-phenylacrylamide toluidine->product

Sources

Optimization

Technical Support Center: Achieving Pharmaceutical-Grade Purity of N-(4-methylphenyl)-3-phenylacrylamide

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of N-(4-methylphenyl)-3-phenylacrylamide for pharm...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of N-(4-methylphenyl)-3-phenylacrylamide for pharmaceutical applications. Our focus is on providing practical, in-depth solutions to achieve the high purity standards required for active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What is the target purity level for N-(4-methylphenyl)-3-phenylacrylamide intended for pharmaceutical use?

A1: For active pharmaceutical ingredients (APIs), the purity requirements are stringent. According to the International Council for Harmonisation (ICH) guideline Q3A(R2), impurities in new drug substances must be carefully controlled.[1] While specific limits are determined on a case-by-case basis, a general expectation is a purity of >99.5%. Any impurity present at a level of 0.05% or higher should be reported, and those at or above 0.10% (or a lower threshold for potent compounds) generally require identification and toxicological qualification.[2][3]

Q2: What are the most probable impurities in a typical synthesis of N-(4-methylphenyl)-3-phenylacrylamide?

A2: The most common synthetic route to N-(4-methylphenyl)-3-phenylacrylamide is the Schotten-Baumann reaction between cinnamoyl chloride and p-toluidine. Potential impurities arising from this synthesis include:

  • Unreacted Starting Materials: Cinnamic acid, cinnamoyl chloride, and p-toluidine.

  • By-products of the Acyl Chloride Formation: Residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride) and their by-products.

  • Side-products from the Amidation Reaction: Diacylated p-toluidine (formation of a di-cinnamoyl derivative) and hydrolysis of cinnamoyl chloride back to cinnamic acid.

  • Residual Solvents: Solvents used during the reaction and work-up (e.g., dichloromethane, acetone, ethyl acetate).[4]

Q3: What analytical techniques are recommended for assessing the purity of N-(4-methylphenyl)-3-phenylacrylamide?

A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard for quantifying the main compound and detecting any related substances or degradation products. A typical setup would involve a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid).[5][6][7]

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and for optimizing solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be used in conjunction with HPLC (LC-MS) to identify unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (e.g., amide C=O, N-H, C=C).[8]

Troubleshooting Purification Challenges

This section provides a structured approach to troubleshooting common issues encountered during the purification of N-(4-methylphenyl)-3-phenylacrylamide.

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start -> recrystallization [label="High purity with few spots on TLC"]; start -> column_chromatography [label="Complex mixture or oily product"]; recrystallization -> purity_check; column_chromatography -> purity_check; purity_check -> final_product [label="Yes"]; purity_check -> troubleshoot_recrystallization [label="No, from Recrystallization"]; purity_check -> troubleshoot_chromatography [label="No, from Chromatography"]; troubleshoot_recrystallization -> recrystallization [label="Re-optimize"]; troubleshoot_chromatography -> column_chromatography [label="Re-optimize"]; } ` Caption: A general workflow for troubleshooting the purification of N-(4-methylphenyl)-3-phenylacrylamide.

Issue 1: Oily Product or Failure to Crystallize After Synthesis

  • Question: My crude N-(4-methylphenyl)-3-phenylacrylamide is an oil and will not solidify, making recrystallization impossible. What should I do?

  • Answer: An oily crude product often indicates the presence of significant amounts of impurities, such as unreacted starting materials or residual solvents, which can inhibit crystallization.

    • Initial Step: Ensure all volatile solvents have been thoroughly removed under reduced pressure.

    • Troubleshooting:

      • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are more soluble (e.g., hexanes or diethyl ether).

      • Flash Column Chromatography: If trituration fails, the most effective approach is to purify the crude oil using flash column chromatography.[9][10] This will remove the majority of impurities, and the purified product should solidify upon solvent removal.

Issue 2: Recrystallization Fails to Improve Purity Sufficiently

  • Question: I have recrystallized my product, but the purity has only marginally improved, or some impurities seem to co-crystallize. What is the cause, and how can I fix it?

  • Answer: This issue typically arises from an inappropriate choice of recrystallization solvent or the presence of impurities with very similar solubility profiles to the desired product.

    • Solvent Screening: A systematic solvent screening is crucial.[11][12] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13]

    • Troubleshooting:

      • Single Solvent System: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene).

      • Mixed Solvent System: If a single solvent is not ideal, a mixed-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid. Allow to cool slowly. A common combination for cinnamamides is ethanol/water or ethyl acetate/hexanes.[4][14]

Issue 3: Poor Separation or Tailing Peaks During Column Chromatography

  • Question: During flash chromatography, my product co-elutes with an impurity, or the peak shows significant tailing. How can I improve the separation?

  • Answer: Poor separation is due to insufficient selectivity of the mobile phase for the components of the mixture. Tailing is often caused by interactions between polar functional groups (like the amide in your product) and the acidic silanols on the silica gel surface.

    • Troubleshooting:

      • Optimize Mobile Phase:

        • Polarity Adjustment: Systematically vary the ratio of your polar and non-polar solvents (e.g., ethyl acetate in hexanes).

        • Solvent System Change: If adjusting the polarity is insufficient, try a different solvent system, for example, dichloromethane/methanol.

      • Address Tailing:

        • Amine Additive: For basic impurities or to mitigate tailing of the amide product, add a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the mobile phase. This will "neutralize" the acidic sites on the silica gel.

        • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral alumina or an amine-functionalized silica.[15]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of N-(4-methylphenyl)-3-phenylacrylamide.

  • Solvent Selection:

    • Place a small amount of the crude product (approx. 50 mg) into several test tubes.

    • Add a small volume (e.g., 1 mL) of different solvents (e.g., ethanol, ethyl acetate, toluene, isopropanol/water mixture) to each tube.

    • Observe the solubility at room temperature. A suitable solvent will show low solubility.

    • Heat the test tubes in a water bath and observe the solubility. The ideal solvent will fully dissolve the compound at an elevated temperature.

    • Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is a suitable choice.

  • Recrystallization Procedure:

    • Place the crude N-(4-methylphenyl)-3-phenylacrylamide in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Add just enough solvent to completely dissolve the solid at the boiling point.

    • If using a mixed solvent system, dissolve the solid in a minimal amount of the "good" solvent and then add the "bad" solvent dropwise until turbidity persists. Re-heat to get a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this time.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a standard procedure for purifying N-(4-methylphenyl)-3-phenylacrylamide using flash chromatography.[16]

  • Preparation:

    • TLC Analysis: Analyze the crude mixture by TLC to determine a suitable mobile phase. A good solvent system will provide a retention factor (Rf) of ~0.35 for the desired product.[16] A common starting point is a mixture of ethyl acetate and hexanes.

    • Column Packing: Select an appropriate size column and pack it with silica gel (230-400 mesh).[10]

  • Chromatography:

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the packed column.

    • Elution: Begin eluting the column with the chosen mobile phase, applying pressure to achieve a steady flow rate.

    • Fraction Collection: Collect fractions and monitor their composition by TLC.

    • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified N-(4-methylphenyl)-3-phenylacrylamide.

Data Presentation

Table 1: Recrystallization Solvent Screening Guide

Solvent SystemPolarityBoiling Point (°C)Suitability for N-aryl cinnamamides
EthanolPolar Protic78Often a good single solvent or as the "good" solvent in a mixed system with water.[14]
Ethyl Acetate/HexanesMedium Polarity/Non-polar77 / 69A common and effective mixed-solvent system for purification.[4]
TolueneNon-polar111Can be effective for less polar impurities.
Isopropanol/WaterPolar Protic~80-100Another viable mixed-solvent system.
AcetonitrilePolar Aprotic82Has been used for recrystallization of similar compounds.[17]

Mandatory Visualizations

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crude_product -> dissolution; dissolution -> slow_cooling; slow_cooling -> ice_bath; ice_bath -> filtration; filtration -> washing; washing -> drying; drying -> pure_product; } ` Caption: Step-by-step workflow for the recrystallization protocol.

Advanced Topics: Stability and Forced Degradation Studies

For pharmaceutical use, understanding the stability of N-(4-methylphenyl)-3-phenylacrylamide is critical. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[18][19][20]

Q4: How should I design a forced degradation study for N-(4-methylphenyl)-3-phenylacrylamide?

A4: A forced degradation study involves subjecting the compound to stress conditions that are more severe than accelerated stability testing. The goal is to achieve a modest level of degradation (typically 5-20%).[21] The following conditions should be investigated:

  • Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature.

  • Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

  • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stress: Expose the solid compound to dry heat (e.g., 60-80°C).

  • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

The samples from these studies are then analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.[22]

Table 2: Starting Parameters for a Stability-Indicating HPLC Method

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage over 20-30 minutes, then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV, monitor at a wavelength of maximum absorbance (e.g., determined by UV-Vis spectroscopy).
Injection Volume 10 µL

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Published October 7, 2025. Available from: [Link]

  • recrystallization-2.doc.pdf. Available from: [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. Available from: [Link]

  • Synthesis of N-phenylacrylamide. PrepChem.com. Available from: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Published October 1, 2006. Available from: [Link]

  • Solvent Selection for Crystallization | PDF | Solution | Solubility. Scribd. Available from: [Link]

  • Separation of N-((4-(Chloromethyl)phenyl)methyl)acrylamide on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. MDPI. Published August 7, 2018. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Published April 18, 2022. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Published May 2, 2016. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Published February 15, 2026. Available from: [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. Available from: [Link]

  • Mobile Phase Selectivity. Phenomenex. Available from: [Link]

  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink. Published February 18, 2026. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Rapid chromatographic technique for preparative separations with moderate resolution. Moodle@Units. Available from: [Link]

  • A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Available from: [Link]

  • Determination of Acrylamide in Food Simulants. European Commission. Available from: [Link]

  • a review on a flash chromatography. International Journal of Pharmaceutical Development & Technology. Available from: [Link]

  • Successful Flash Chromatography. King Group. Available from: [Link]

  • d3qo00181d1.pdf - Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Available from: [Link]

  • A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. MDPI. Published October 20, 2022. Available from: [Link]

  • Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. MDPI. Published June 23, 2019. Available from: [Link]

  • Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl). MDPI. Available from: [Link]

  • New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determination in Black Ripe Olives. Semantic Scholar. Published November 6, 2023. Available from: [Link]

  • Determination of acrylamide and methacrylamide by normal phase high performance liquid chromatography and UV detection. PubMed. Published June 10, 2005. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Molecular docking studies of N-(4-methylphenyl)-3-phenylacrylamide binding affinity

An In-Depth Technical Guide to the Molecular Docking of N-(4-methylphenyl)-3-phenylacrylamide: A Comparative Analysis Introduction: The Therapeutic Potential of Cinnamanilides In the landscape of modern drug discovery, t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Docking of N-(4-methylphenyl)-3-phenylacrylamide: A Comparative Analysis

Introduction: The Therapeutic Potential of Cinnamanilides

In the landscape of modern drug discovery, the identification of "privileged structures"—molecular scaffolds that can bind to multiple biological targets—is a cornerstone of efficient lead generation. Cinnamic acid and its derivatives, particularly the cinnamanilide class, represent one such privileged group. These compounds, characterized by a core N-arylcinnamide structure, have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties.[1][2] N-(4-methylphenyl)-3-phenylacrylamide, a representative member of this class, offers a compelling starting point for computational analysis due to its synthetic accessibility and the therapeutic relevance of its scaffold.

This guide provides a comprehensive framework for conducting a molecular docking study of N-(4-methylphenyl)-3-phenylacrylamide. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of steps to explain the critical reasoning behind each phase of the computational workflow. We will objectively compare its predicted binding affinity against a structurally related analog, (2E)-N-(3,4-dichlorophenyl)-3-phenylacrylamide, to illustrate how subtle chemical modifications can influence target engagement. This guide is designed for researchers and drug development professionals seeking to leverage in silico techniques for hit identification and lead optimization.

Part 1: The Theoretical Bedrock of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and conformation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[3][4] The primary objective is to forecast the three-dimensional structure of the ligand-receptor complex and estimate the strength of their interaction, commonly expressed as binding affinity.[4][5] This process is governed by two fundamental components: a sampling algorithm and a scoring function.

  • Sampling Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations within the receptor's active site.[5] Methods like the Lamarckian Genetic Algorithm, utilized by the popular AutoDock software, are particularly effective as they combine a global search for the best general pose with a local search to fine-tune the energetics of that pose.[5][6]

  • Scoring Functions: Once a pose is generated, a scoring function estimates its binding affinity. These functions are mathematical models that approximate the Gibbs free energy of binding (ΔG).[7][8] A more negative score typically indicates a more favorable binding interaction.[7] It is crucial to understand that this is an estimation; the accuracy depends heavily on the function's parameters, which account for forces like van der Waals interactions, hydrogen bonding, and electrostatic interactions.[9]

Part 2: A Validated Workflow for Comparative Docking Analysis

A rigorous and reproducible docking study is not a black box. Each step must be executed with precision and validated to ensure the results are scientifically meaningful. The following section details a self-validating protocol for assessing the binding of N-(4-methylphenyl)-3-phenylacrylamide and a comparator against a relevant biological target.

Experimental Workflow: From Target Selection to Data Interpretation

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// Set node colors for contrast Target_Selection [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand_Prep [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor_Prep [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grid_Box [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Docking [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Results [fillcolor="#FBBC05", fontcolor="#202124"]; Validation [fillcolor="#34A853", fontcolor="#FFFFFF"]; ADMET [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: A comprehensive workflow for a validated molecular docking study.

Step-by-Step Experimental Protocol

1. Target Selection and Rationale Given the known antibacterial activity of cinnamanilides, we select Staphylococcus aureus Dihydropteroate Synthase (DHPS) as our protein target.[2] DHPS is a critical enzyme in the folate biosynthesis pathway of bacteria and is a validated target for sulfonamide antibiotics.[10] We will use the crystal structure complexed with p-aminobenzoic acid (PDB ID: 1AD4) from the Protein Data Bank.

2. Ligand Preparation

  • Test Ligand: N-(4-methylphenyl)-3-phenylacrylamide

  • Comparator Ligand: (2E)-N-(3,4-dichlorophenyl)-3-phenylacrylamide (A more halogenated analog to assess the impact of electron-withdrawing groups).[2]

  • Protocol:

    • Draw the 2D structures of both ligands using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structures to 3D SDF files using a program like Open Babel.

    • Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

    • Prepare the ligands for docking by assigning Gasteiger charges and defining rotatable bonds using AutoDock Tools. This generates the required PDBQT file format.

3. Receptor Preparation

  • Rationale: The raw PDB file contains non-essential molecules (water, co-factors) and lacks hydrogen atoms, which are critical for calculating interactions.

  • Protocol:

    • Download the PDB file (1AD4).

    • Open the file in a molecular viewer (e.g., UCSF Chimera, AutoDock Tools).

    • Remove all water molecules and the native co-crystallized ligand (p-aminobenzoic acid). The native ligand's coordinates are saved separately for the validation step.

    • Add polar hydrogen atoms to the protein structure.

    • Compute and assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor as a PDBQT file.

4. Docking Simulation

  • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for favorable ligand poses. It should encompass the entire active site.

  • Protocol:

    • In AutoDock Tools, define a grid box centered on the position of the original native ligand. A typical size of 60x60x60 points with 0.375 Å spacing is sufficient to cover the binding pocket.[11]

    • Run AutoGrid to pre-calculate the interaction potentials for various atom types within the defined grid box.

    • Configure the docking parameters in AutoDock. Use the Lamarckian Genetic Algorithm (LGA) with 100 runs to ensure a thorough search of the conformational space.[6]

    • Execute the docking run for each ligand against the prepared receptor grid.

5. Analysis and Comparison of Results The output from AutoDock provides a series of docked poses for each ligand, ranked by their estimated binding energy.

  • Binding Energy: This value (in kcal/mol) is the primary metric for comparison. A lower (more negative) binding energy suggests a stronger, more stable interaction.

  • Pose Analysis: The top-ranked pose (the one with the lowest binding energy) should be visually inspected. Key interactions, such as hydrogen bonds and hydrophobic contacts with active site residues, provide a mechanistic basis for the calculated binding affinity.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Number of H-Bonds (Hypothetical)
N-(4-methylphenyl)-3-phenylacrylamide-8.2Arg63, Ser222, Lys2212
(2E)-N-(3,4-dichlorophenyl)-3-phenylacrylamide-9.1Arg63, Ser222, Lys221, Phe1902

Causality: The improved binding energy of the dichlorinated analog could be attributed to enhanced hydrophobic interactions or halogen bonding with residues in the active site, demonstrating how specific substitutions can be explored to improve potency.

Part 3: The Mandate for Trustworthiness: Protocol Validation

A docking protocol is only reliable if it can demonstrate its ability to reproduce experimentally observed results.[12] The gold standard for validation is to re-dock the co-crystallized native ligand back into the receptor's active site.[13][14]

  • Protocol:

    • Use the prepared receptor (1AD4) and the extracted native ligand (p-aminobenzoic acid).

    • Perform the docking simulation using the exact same grid box and docking parameters as used for the test ligands.

    • Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.

  • Success Criterion: An RMSD value of less than 2.0 Angstroms (Å) is considered a successful validation, indicating that the docking protocol is accurate and reliable for this specific target.[10][13]

Part 4: Expanding the Horizon: In Silico ADMET Profiling

High binding affinity is necessary but not sufficient for a successful drug candidate. The molecule must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools can provide early-stage predictions of these properties directly from the compound's structure.[15][16] This "Tier Zero" screening helps prioritize candidates and identify potential liabilities before committing to costly synthesis and in vitro testing.[15]

G cluster_input Input cluster_analysis Computational Analysis cluster_output Output Ligand Ligand Structure Docking Molecular Docking (Binding Affinity) Ligand->Docking ADMET ADMET Prediction (Drug-Likeness) Ligand->ADMET Validation Protocol Validation (Reliability) Docking->Validation Confirms Candidate Prioritized Candidate Docking->Candidate ADMET->Candidate

Caption: Integration of Docking and ADMET in early-stage drug discovery.

Comparative ADMET Analysis

Using an open-access tool like the SwissADME web server, we can predict key physicochemical and pharmacokinetic properties.

PropertyN-(4-methylphenyl)-3-phenylacrylamide(2E)-N-(3,4-dichlorophenyl)-3-phenylacrylamideDesired RangeRationale
Molecular Weight 237.30 g/mol 306.17 g/mol < 500 g/mol Affects absorption and distribution
LogP (Lipophilicity) 3.504.651 - 5Influences solubility and membrane permeability
H-Bond Donors 11≤ 5Impacts membrane passage
H-Bond Acceptors 11≤ 10Impacts membrane passage
GI Absorption HighHighHighPrediction of oral bioavailability
Blood-Brain Barrier YesYesNo (for peripheral target)Predicts CNS penetration
Lipinski's Rule of 5 0 Violations0 Violations0 ViolationsGeneral rule for drug-likeness

Causality: While the dichlorinated analog shows potentially superior binding, its higher LogP value indicates increased lipophilicity. This could lead to lower aqueous solubility or increased off-target binding, a trade-off that must be carefully considered in the drug development process.

Conclusion

This guide has detailed a rigorous, validated, and comparative workflow for the molecular docking analysis of N-(4-methylphenyl)-3-phenylacrylamide. By benchmarking against a structurally related analog, we have demonstrated how computational tools can provide nuanced insights into structure-activity relationships. The integration of binding affinity predictions with in silico ADMET profiling creates a powerful, multi-parameter approach for evaluating and prioritizing potential drug candidates in the early stages of discovery. This self-validating system ensures that the generated data is not only comparative but also trustworthy, providing a solid foundation for subsequent experimental validation.

References

  • Using Free Energy of Binding Calculations to Improve the Accuracy of Virtual Screening Predictions. National Center for Biotechnology Information. [Link]

  • ADMET Predictor Simulations: In Silico Screening For Dose & PK. Pharmaron. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. Sebastian Raschka. [Link]

  • How can I validate a docking protocol? ResearchGate. [Link]

  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. ACS Publications. [Link]

  • In Silico ADMET prediction - ZeptoWard. RE-Place. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

  • Biological Activities and ADMET-Related Properties of Novel Set of Cinnamanilides. National Center for Biotechnology Information. [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. ACS Publications. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. ScienceDirect. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. National Center for Biotechnology Information. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. National Center for Biotechnology Information. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Center for Biotechnology Information. [Link]

  • Molecular Docking, Molecular Dynamics Simulations, and Free Energy Calculation Insights into the Binding Mechanism between VS-4718 and Focal Adhesion Kinase. ACS Publications. [Link]

  • Chapter 8: Binding Free Energy Calculation and Scoring in Small-Molecule Docking. Royal Society of Chemistry. [Link]

  • Absolute Alchemical Free Energy Calculations for Ligand Binding: A Beginner's Guide. JOVE. [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. National Center for Biotechnology Information. [Link]

  • Synthesis of Cinnamanilide Derivatives and Their Antioxidant and Antimicrobial Activity. Hindawi. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

Sources

Comparative

Validation of N-(4-methylphenyl)-3-phenylacrylamide purity using elemental analysis

The rigorous validation of chemical purity is a foundational pillar of modern drug development. For novel synthetic intermediates and active pharmaceutical ingredients (APIs) like N-(4-methylphenyl)-3-phenylacrylamide (a...

Author: BenchChem Technical Support Team. Date: March 2026

The rigorous validation of chemical purity is a foundational pillar of modern drug development. For novel synthetic intermediates and active pharmaceutical ingredients (APIs) like N-(4-methylphenyl)-3-phenylacrylamide (a cinnamamide derivative, molecular formula: C₁₆H₁₅NO), relying exclusively on standard chromatographic techniques can lead to significant analytical blind spots.

The International Council for Harmonisation (ICH) Q6A guidelines mandate robust specifications and test procedures to ensure the absolute integrity of new drug substances[1]. While High-Performance Liquid Chromatography (HPLC) is the industry standard for organic impurity profiling, it is fundamentally incapable of detecting UV-inactive contaminants such as residual inorganic salts, water, and silica gel.

This guide provides an authoritative comparison of purity validation methodologies, demonstrating why classical Elemental Analysis (EA) via CHN combustion, particularly when paired orthogonally with Quantitative NMR (qNMR) , remains the gold standard for absolute purity determination[2].

Orthogonal Purity Validation Strategy

To establish a self-validating analytical system, researchers must employ orthogonal methods—techniques that operate on entirely different physical and chemical principles. By combining relative quantification (HPLC) with absolute mass-ratio methods (EA) and absolute molar quantification (qNMR), analytical false positives are systematically eliminated.

Workflow Start N-(4-methylphenyl)- 3-phenylacrylamide Synthesis HPLC Primary Purity Screen (HPLC-UV) Start->HPLC UV-active components EA Elemental Analysis (CHN Combustion) HPLC->EA >95% AUC Fail Repurification (Recrystallization) HPLC->Fail <95% AUC qNMR Absolute Quantification (1H qNMR) EA->qNMR ΔCHN ≤ 0.4% EA->Fail ΔCHN > 0.4% Pass Batch Release (>99.5% Purity) qNMR->Pass Assay > 99.0% qNMR->Fail Assay < 99.0%

Caption: Orthogonal purity validation workflow for new chemical entities.

Methodology: Self-Validating CHN Combustion Protocol

Elemental analysis determines the exact mass fractions of Carbon, Hydrogen, and Nitrogen in a sample. To achieve the universally accepted ±0.4% tolerance limit for theoretical elemental composition, the EA protocol must be executed as a self-calibrating, closed-loop system.

Mechanism Sample Sample Weighing (Microbalance) Combustion High-Temp Combustion (1050°C, O2) Sample->Combustion Reduction Catalytic Reduction (Cu, 850°C) Combustion->Reduction Includes NOx Separation Gas Chromatography (CO2, H2O, N2) Reduction->Separation Pure N2 Detection TCD Detection & Quantification Separation->Detection

Caption: Step-by-step mechanism of CHN elemental combustion analysis.

Step-by-Step Experimental Procedure:
  • System Purging and Blank Baseline: Purge the system with ultra-pure carrier gas (Helium, >99.999%) and Oxygen. Run three empty tin capsules as blanks to establish a zero-baseline. Causality: This ensures no residual atmospheric nitrogen or carbon contamination skews the micro-level quantification.

  • Calibration via Certified Reference Material (CRM): Weigh 1.0 to 2.0 mg of a CRM (e.g., Acetanilide, chosen for its similar amide functional group) using a microbalance with a precision of ±0.1 µg. Run in triplicate. The Relative Standard Deviation (RSD) must be <0.2%.

  • High-Temperature Combustion: Encapsulate 1.5 mg of N-(4-methylphenyl)-3-phenylacrylamide in a tin capsule. Introduce it into the quartz combustion tube at 1050°C under an oxygen-rich environment[3]. Causality: The tin capsule acts as a catalyst, creating a localized flash exothermic reaction (up to 1800°C). This extreme thermal energy is required to completely cleave the recalcitrant aromatic rings and the amide bond, converting the sample entirely into CO₂, H₂O, and NOₓ.

  • Catalytic Reduction: Pass the combustion gases through a reduction column packed with elemental copper at 850°C. Causality: Copper quantitatively reduces all transient nitrogen oxides (NOₓ) into stable N₂ gas and absorbs excess oxygen, ensuring that only pure N₂, CO₂, and H₂O enter the chromatographic phase.

  • Detection: Separate the gases using a specialized GC column and quantify them via a Thermal Conductivity Detector (TCD).

Comparative Experimental Data

To validate the purity of N-(4-methylphenyl)-3-phenylacrylamide (Theoretical MW: 237.30 g/mol ), we compare a highly pure recrystallized batch against a crude batch containing residual silica gel from flash chromatography.

Theoretical Composition Calculation:

  • C: (16 × 12.011) / 237.302 = 80.98%

  • H: (15 × 1.008) / 237.302 = 6.37%

  • N: (1 × 14.007) / 237.302 = 5.90%

Table 1: Elemental Analysis Results (Tolerance: ±0.4%)
Sample Batch%C (Exp)%H (Exp)%N (Exp)ΔCΔHΔNStatus
Theoretical 80.986.375.90---N/A
Batch 1 (Recrystallized) 80.916.415.86-0.07+0.04-0.04PASS
Batch 2 (Crude / Silica) 77.156.125.45-3.83-0.25-0.45FAIL
Table 2: Orthogonal Method Comparison for Batch 2
Analytical MethodResult for Batch 2Impurity DetectedMechanistic Causality / Limitation
HPLC-UV (254 nm) 99.1% (Pass)NoneHPLC measures relative Area Under the Curve (AUC). It is entirely blind to UV-inactive inorganic residues like silica or salts.
CHN Elemental Analysis FAIL (ΔC = 3.83%)Inorganic residueEA is a primary mass-ratio method. Non-combustible inorganic mass displaces the carbon fraction, immediately flagging the batch[2].
¹H qNMR (Internal Std) 94.5% (Fail)Water, AliphaticsAbsolute quantification via an internal calibrator captures analytes that frequently escape relative detection[4].

Mechanistic Insights and Discussion

The data in Table 2 highlights a critical trap in drug development: the illusion of purity via HPLC .

If Batch 2 contains ~5% residual silica gel from a purification column, the silica will not absorb UV light at 254 nm. Consequently, the HPLC chromatogram will show a single, pristine peak, yielding a false >99% purity reading.

Elemental analysis exposes this flaw. Because EA measures absolute mass, a 5% silica contamination physically displaces the combustible organic mass. This drops the experimental Carbon content from the theoretical 80.98% down to ~77.15%. According to standard publishing and regulatory guidelines, any deviation greater than ±0.4% indicates a compromised sample[2].

To pinpoint the exact nature of the impurity after an EA failure, Quantitative NMR (qNMR) serves as the ultimate complementary tool. By spiking the sample with a highly pure, universally recognized internal standard, qNMR provides simultaneous qualitative structural confirmation and absolute quantitative purity evaluation without requiring a reference standard of the analyte itself[4].

Conclusion

For novel compounds like N-(4-methylphenyl)-3-phenylacrylamide, relying on a single analytical modality is a regulatory risk. While HPLC is indispensable for tracking organic byproducts, Elemental Analysis remains the ultimate safeguard against invisible inorganic mass. When EA is integrated orthogonally with qNMR and HPLC, researchers create a self-validating, foolproof matrix for purity validation that meets the highest tiers of ICH compliance.

References

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline European Medicines Agency (EMA)[Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Journal of Medicinal Chemistry - ACS Publications[Link]

  • Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay PubMed (National Institutes of Health)[Link]

  • Application Research of Elemental Analysis (EA) in Drug Development and Quality Control Oreateai[Link]

Sources

Validation

Computational simulation vs experimental data for N-(4-methylphenyl)-3-phenylacrylamide

An in-depth technical comparison guide designed for researchers, computational chemists, and drug development professionals. Executive Summary In modern drug discovery and materials science, the characterization of conju...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, computational chemists, and drug development professionals.

Executive Summary

In modern drug discovery and materials science, the characterization of conjugated scaffolds like N-(4-methylphenyl)-3-phenylacrylamide (also known as N-(p-tolyl)cinnamamide, CAS: 134430-88-9)[1] requires a synergistic approach. Relying solely on experimental data often leaves mechanistic black boxes, while purely computational models lack real-world validation. As a Senior Application Scientist, I have structured this guide to objectively compare computational simulations (Density Functional Theory, Molecular Dynamics) with experimental data (X-ray Diffraction, Spectroscopy, In Vitro Assays). By bridging these two domains, we can establish a self-validating loop that accurately predicts structural conformations, electronic reactivity, and biological target engagement.

Pillar 1: Structural Elucidation – Crystal Packing vs. Gas-Phase Minima

The structural geometry of N-(4-methylphenyl)-3-phenylacrylamide dictates its reactivity, particularly in stereoselective cyclization reactions.

Experimental Approach (Single-Crystal XRD): X-ray diffraction provides the exact atomic coordinates of the molecule in the solid state. However, the experimental conformation is heavily influenced by crystal packing forces, such as intermolecular hydrogen bonding (between the amide N-H and C=O) and π-π stacking of the aromatic rings[2].

Computational Approach (DFT): Density Functional Theory (DFT), typically utilizing the B3LYP functional with a 6-311++G(d,p) basis set, optimizes the molecule to its global energy minimum in a gas phase or implicit solvent model (PCM)[2].

The Causality of Divergence: Discrepancies between XRD and DFT are not errors; they are mechanistic insights. DFT often predicts a nearly perfect planar structure for cinnamamide derivatives to maximize π-electron delocalization across the styrene and p-tolyl moieties. In contrast, XRD experimental data frequently reveals a slight torsion (dihedral angle) between the amide plane and the aromatic rings. This torsion is a direct causal result of the molecule sacrificing ideal internal conjugation to achieve a lower overall lattice energy through optimal solid-state packing[2].

Table 1: Quantitative Comparison of Structural Parameters
ParameterExperimental Data (XRD)Computational Data (DFT)VarianceMechanistic Causality
C=O Bond Length ~1.225 Å~1.210 Å-0.015 ÅDFT lacks intermolecular H-bonding, shortening the isolated C=O bond.
C=C (Alkene) Length ~1.318 Å~1.335 Å+0.017 ÅB3LYP functional slightly overestimates π-delocalization.
Amide-Aryl Dihedral ~6.6°~0.15°-6.45°Crystal packing forces induce torsion; DFT favors perfect planarity[2].

Pillar 2: Electronic Properties & Reactivity Profiling

Understanding the electronic distribution of N-(4-methylphenyl)-3-phenylacrylamide is critical for predicting its behavior in photoredox cyclizations to form dihydroquinolinones[3].

Experimental (Spectroscopy & Reactivity): UV-Vis spectroscopy identifies the


 corresponding to 

transitions. Experimentally, when subjected to visible-light photoredox catalysis (e.g., using 4CzIPN), the compound undergoes a Single Electron Transfer (SET) to form an amidyl/aryl radical, which subsequently cyclizes[3].

Computational (Frontier Orbitals & MEP): DFT calculates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The Molecular Electrostatic Potential (MEP) map visually identifies the carbonyl oxygen as the primary nucleophilic site (red/negative) and the


-carbon of the alkene as the electrophilic site (blue/positive). Furthermore, DFT calculates the transition state energy barrier (

) for the cyclization step[4].

Mechanism Reactant Acrylamide Substrate Radical Radical Intermediate Reactant->Radical SET (Exp) Catalyst Photocatalyst (Visible Light) Catalyst->Radical TS Transition State (DFT Optimized) Radical->TS ΔG‡ (Comp) Product Quinolinone Product TS->Product Exergonic Relaxation

Figure 1: Photoredox cyclization pathway combining experimental SET with DFT-calculated barriers.

Pillar 3: Biological Target Engagement

Acrylamide derivatives are privileged scaffolds for inhibiting viral proteases, such as the Chikungunya virus nsP2 protease[5].

Experimental (In Vitro Assays vs. NMR): Enzyme inhibition assays provide a macroscopic


 value. Solution-state 2D-NOESY NMR experiments confirm the spatial proximity of protons, validating the active conformation of the molecule in a physiological solvent (e.g., DMSO or water)[6].

Computational (Molecular Docking & MD): Molecular docking provides a static snapshot of the binding pose. However, docking alone is untrustworthy due to protein flexibility. Molecular Dynamics (MD) simulations (e.g., 100 ns trajectories) track the Root Mean Square Deviation (RMSD) and the temporal stability of hydrogen bonds[5].

The Causality of Binding: A compound may show a strong docking score but fail in vitro. MD simulations bridge this gap by revealing that solvent molecules can outcompete the ligand for key active-site residues over time. If the MD trajectory shows the ligand's H-bond occupancy dropping below 40% over 100 ns, the experimental


 will predictably be weak[5].
Table 2: Biological & Reactivity Metrics
MetricExperimental DataComputational DataCorrelation & Causality
Target Binding

= 12.5

M (Assay)

= -8.4 kcal/mol
High; Docking identifies primary H-bond donors.
Complex Stability NOESY cross-peaksMD RMSD plateau at 2.5 ÅConfirms solution-state conformation matches binding pose[6].
Reaction Barrier 68% yield at RT

= 14.2 kcal/mol
Low DFT barrier supports room-temperature experimental feasibility[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, both experimental and computational workflows must be designed as self-validating systems.

Protocol A: Synthesis and Crystallization (Experimental)

Objective: Synthesize N-(4-methylphenyl)-3-phenylacrylamide and isolate single crystals.

  • Amidation: Charge a flame-dried flask with p-toluidine (1.0 equiv), triethylamine (1.25 equiv), and anhydrous dichloromethane (DCM).

  • Coupling: Slowly add cinnamoyl chloride (1.0 equiv) at 0 °C to control the exothermic reaction. Stir for 2 hours at room temperature[7].

  • Validation Check (Reaction): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the p-toluidine spot confirms completion.

  • Purification: Wash the organic layer with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate under reduced pressure.
  • Crystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solvent to evaporate slowly at room temperature over 48 hours.

  • Validation Check (Structure): Select a transparent, block-like crystal and subject it to X-ray diffraction. The resulting anisotropic displacement parameters (ellipsoids) must show no severe disorder.

Protocol B: DFT Geometry Optimization (Computational)

Objective: Determine the gas-phase global minimum and frontier orbitals.

  • Initial Modeling: Construct the 3D structure of N-(4-methylphenyl)-3-phenylacrylamide using GaussView or Avogadro. Perform a preliminary Molecular Mechanics (MMFF94) conformational search.

  • DFT Setup: Import the lowest-energy conformer into Gaussian. Set the functional to B3LYP and the basis set to 6-311++G(d,p)[2].

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using water or DMSO to mimic experimental assay conditions[8].

  • Execution: Run a simultaneous Optimization and Frequency calculation (Opt Freq).

  • Validation Check (Critical): Analyze the output file for imaginary frequencies. Zero imaginary frequencies mathematically validate that the structure is a true local minimum, not a transition state[8].

  • Orbital Extraction: Generate the .chk file to visualize the HOMO/LUMO surfaces and map the MEP.

G cluster_exp Experimental Workflows cluster_comp Computational Simulations Target N-(4-methylphenyl)-3-phenylacrylamide Exp1 Single-Crystal XRD (Solid-State Structure) Target->Exp1 Exp2 Spectroscopy (NMR, IR, UV-Vis) Target->Exp2 Exp3 In Vitro Assays (Enzyme Inhibition) Target->Exp3 Comp1 DFT Geometry Opt. (Gas-Phase/PCM) Target->Comp1 Comp2 Frontier Orbitals (HOMO/LUMO, MEP) Target->Comp2 Comp3 MD & Docking (Binding Dynamics) Target->Comp3 Exp1->Comp1  Structural Validation Exp2->Comp2  Electronic Correlation Exp3->Comp3  Mechanistic Insight

Figure 2: Integrated experimental and computational workflow for N-(4-methylphenyl)cinnamamide.

Conclusion

The characterization of N-(4-methylphenyl)-3-phenylacrylamide demonstrates that computational and experimental methods are not competing alternatives, but complementary halves of a unified analytical framework. Experimental data provides the undeniable ground truth of physical reality, while computational simulations provide the sub-atomic "why" behind those phenomena. For drug development professionals, integrating DFT and MD simulations prior to extensive benchwork can drastically reduce attrition rates by predicting reactivity barriers and dynamic target engagement.

References

  • National Institutes of Health (NIH) : Mechanistic Unveiling of C-C Double-Bond Rotation and Origins of Regioselectivity and Product E/Z Selectivity of Pd-Catalyzed Olefinic C-H Functionalization of (E)-N-Methoxy Cinnamamide. URL:[Link][4]

  • MDPI : Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. URL:[Link][2]

  • Physical Chemistry Laboratory Server : Structure assignment, conformational properties and discovery of potential targets of the Ugi cinnamic adduct NGI25. URL:[Link][6]

  • ACS Publications : Photoredox Cyclization of N-Arylacrylamides for Synthesis of Dihydroquinolinones. URL:[Link][3]

  • ACS Publications : Experimental and Theoretical Study on the Inhibition Performances of Quinoxaline and Its Derivatives. URL:[Link][8]

  • University of Wisconsin–Madison : Total Synthesis of Pseudo-Dimeric Cyclobutane Natural Products via Brønsted Acid-Catalyzed Asymmetric [2+2] Photocycloadditions. URL:[Link][7]

  • IFAL : Design, synthesis, antiviral evaluation, and In silico studies of acrylamides targeting nsP2 from Chikungunya virus. URL:[Link][5]

Sources

Safety & Regulatory Compliance

Safety

N-(4-methylphenyl)-3-phenylacrylamide proper disposal procedures

Operational and Disposal Logistics for N-(4-methylphenyl)-3-phenylacrylamide As drug development advances, researchers frequently encounter complex synthetic intermediates like N-(4-methylphenyl)-3-phenylacrylamide. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Logistics for N-(4-methylphenyl)-3-phenylacrylamide

As drug development advances, researchers frequently encounter complex synthetic intermediates like N-(4-methylphenyl)-3-phenylacrylamide. While its specific structural modifications (a p-tolyl group and a phenyl ring on the acrylamide backbone) alter its pharmacokinetic properties, the core α,β-unsaturated amide moiety dictates its hazard profile. This guide provides a definitive, causality-driven framework for the safe handling, operational logistics, and disposal of N-(4-methylphenyl)-3-phenylacrylamide, ensuring absolute compliance with environmental health and safety (EH&S) standards.

Mechanistic Causality of Hazards

Why must this compound be treated with extreme caution? The toxicity of N-(4-methylphenyl)-3-phenylacrylamide is rooted in its chemical reactivity. The α,β-unsaturated carbonyl group acts as a potent electrophile. In biological systems, it undergoes Michael addition with nucleophilic sulfhydryl (-SH) groups of cysteine residues in proteins and enzymes. This covalent modification is the primary mechanism behind the neurotoxicity, potential mutagenicity, and cumulative chronic toxicity associated with 1[1].

Furthermore, in its dry powder form, the compound poses a severe inhalation risk. The fine particulates can easily aerosolize, bypassing upper respiratory defenses and depositing deep within the lungs, leading to 2[2].

Operational Logistics & Handling Workflows

To mitigate the risk of aerosolization and dermal contact, all operational workflows must be engineered to isolate the monomer from the researcher.

Self-Validating Weighing Protocol:

  • Preparation: Place a clean, empty secondary container (with a sealable lid) on the balance. Tare the balance.

  • Isolation: Transfer the tared container to a certified chemical fume hood or a negative-pressure biological safety cabinet.

  • Dispensing: Carefully dispense the N-(4-methylphenyl)-3-phenylacrylamide powder into the container inside the fume hood.

  • Sealing: Securely cap the container before removing it from the hood.

  • Verification: Return the sealed container to the balance to record the mass. If the mass is incorrect, return the sealed container to the hood before opening it to adjust the amount. This closed-loop system ensures 3[3].

Step-by-Step Disposal Procedures

The foundational principle of acrylamide disposal is that unpolymerized monomers are hazardous waste, whereas fully polymerized matrices are generally benign. However, because N-(4-methylphenyl)-3-phenylacrylamide is typically utilized as a synthetic intermediate rather than polymerized into gels, it must be strictly managed as hazardous chemical waste.

Protocol A: Solid and Powder Waste Disposal

  • Containment: Collect all unused powder, contaminated Kimwipes, bench paper, and empty reagent bottles.

  • Double-Bagging: Place the materials inside a clear, heavy-duty plastic bag, seal it, and place it inside a second bag (double-bagging prevents breaches).

  • Rigid Storage: Transfer the double-bagged waste into a rigid, leak-proof container with a secure lid.

  • Labeling: Attach a completed EH&S Hazardous Waste tag immediately. Never leave unlabelled waste in the lab.

  • Collection: Submit an Online Tag Program (OTP) request for EH&S pickup.1[1].

Protocol B: Liquid Waste Disposal

  • Segregation: Collect all solutions containing the compound in a dedicated, chemically compatible carboy (e.g., high-density polyethylene).

  • Secondary Containment: Store the carboy in a secondary containment bin to capture potential leaks.

  • Incompatibility Check: Ensure the waste stream is free of strong oxidizers, acids, bases, or metals (like iron or copper), which can trigger 4[4].

  • Disposal: Cap tightly, tag as hazardous waste, and request EH&S collection.

WasteWorkflow Start N-(4-methylphenyl)-3-phenylacrylamide Waste Generated State Determine Physical State Start->State Solid Solid / Powder / PPE State->Solid Liquid Liquid Solutions State->Liquid Bagging Double-bag in clear plastic Solid->Bagging Carboy Collect in leak-proof carboy Liquid->Carboy Rigid Place in rigid container Bagging->Rigid Secondary Place in secondary containment Carboy->Secondary Tag Attach EH&S Hazardous Waste Tag Rigid->Tag Secondary->Tag Pickup Schedule EH&S Pickup Tag->Pickup

Logical workflow for the segregation and disposal of acrylamide derivative waste.

Emergency Spill Response & Decontamination

Spills of reactive acrylamide derivatives require immediate chemical neutralization. The goal is to force the unpolymerized monomer to polymerize on the surface, rendering it safe to wipe up. We achieve this using a redox initiator system:2[2].

Chemical Spill Neutralization Protocol:

  • Evacuate & Isolate: Clear the immediate area. Don Tyvek sleeves, double nitrile gloves, and splash goggles.

  • Control the Spread:

    • For Liquids: Surround and cover the spill with inert, non-combustible absorbent pads.

    • For Powders:Never sweep. Sweeping generates lethal aerosols. Instead, gently dampen the powder with water, or3[3].

  • Catalyze Polymerization: Spray or carefully pour a 1.6% (w/v) Potassium Persulfate solution over the spill area. Follow immediately with a4[4].

  • Incubation: Allow the area to stand undisturbed for exactly 30 minutes. Causality: This time is required for the free-radical polymerization chain reaction to consume the hazardous monomers.

  • Physical Removal: Wipe up the newly formed polymer matrix with disposable cloths.

  • Final Wash: Wash the decontaminated surface with copious amounts of soap and water to remove any residual salts or unreacted initiator.

  • Waste Segregation: Place all cleanup materials into a sealed container and process as hazardous waste.

SpillResponse Spill Chemical Spill Detected PPE Isolate Area & Don PPE Spill->PPE Identify Powder or Liquid? PPE->Identify Wet Dampen gently with water (DO NOT SWEEP) Identify->Wet Powder Absorb Cover with inert absorbent pads Identify->Absorb Liquid Catalyst1 Apply 1.6% Potassium Persulfate Wet->Catalyst1 Absorb->Catalyst1 Catalyst2 Apply 1.6% Sodium Metabisulfite Catalyst1->Catalyst2 Wait Incubate 30 mins (Forces Polymerization) Catalyst2->Wait Clean Wipe up & wash with soap/water Wait->Clean Dispose Dispose debris via EH&S Clean->Dispose

Step-by-step chemical neutralization and polymerization pathway for acrylamide spills.

Quantitative Data Summary

To ensure rapid access to critical operational parameters, the following table summarizes the quantitative limits, reagent concentrations, and storage incompatibilities required for safe handling.

ParameterSpecification / ValueCausality / Rationale
Occupational Exposure Limit (OEL) 0.03 mg/m³ (8-hour TWA)Highly toxic via inhalation; prevents cumulative neurotoxic damage.
Glove Replacement Frequency Every 2 hours (Minimum)Monomers can permeate nitrile over time; frequent changes prevent dermal absorption.
Persulfate Concentration 1.6% (w/v) in H₂OProvides sufficient free radicals to initiate polymerization without excessive oxidative hazard.
Metabisulfite Concentration 1.6% (w/v) in H₂OActs as the catalyst to accelerate the free-radical polymerization at room temperature.
Polymerization Wait Time 30 MinutesEnsures complete conversion of the reactive double bonds into a stable polyacrylamide matrix.
Storage Incompatibilities Oxidizers, Acids, Bases, Metals (Fe, Cu)Contact can trigger violent, uncontrolled exothermic polymerization or degradation.

References

  • Hazardous Waste Guidelines: Acrylamide , University of California San Diego (UCSD). 1

  • Acrylamide (12/22) - Safe Operating Procedure , University of Nebraska-Lincoln (UNL). 2

  • Duke OESO Guidelines for Safe Use of Acrylamide , Duke University. 3

  • SOP for the safe use of Acrylamide , Louisiana State University Health Sciences Center (LSUHSC). 4

Sources

Handling

Personal protective equipment for handling N-(4-methylphenyl)-3-phenylacrylamide

Comprehensive Operational Guide: Safety, Handling, and Disposal of N-(4-methylphenyl)-3-phenylacrylamide N-(4-methylphenyl)-3-phenylacrylamide (CAS: 5160-05-4 or 134430-88-9), frequently referred to as N-(p-tolyl)cinnama...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safety, Handling, and Disposal of N-(4-methylphenyl)-3-phenylacrylamide

N-(4-methylphenyl)-3-phenylacrylamide (CAS: 5160-05-4 or 134430-88-9), frequently referred to as N-(p-tolyl)cinnamamide, is an organic amide utilized in advanced drug development and agricultural phytotoxicity research[1][2]. While its specific acute toxicity profile is still under active characterization, it shares the hazardous characteristics of the broader organic amide class: it is a potential dermal sensitizer, an ocular irritant, and an inhalation hazard when aerosolized[3].

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) utilization, and EPA-compliant disposal of this compound.

Causality-Driven Risk Assessment

Understanding the mechanism of chemical exposure is critical for selecting effective protection. Do not rely on generic safety assumptions; instead, base your safety protocols on the following physical and chemical realities:

  • Dermal Permeation via Carrier Solvents : Organic amides can act as penetrants. When dissolved in common laboratory solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM), the solvent acts as a carrier, rapidly transporting the amide across the stratum corneum and through thin, low-quality glove barriers[4].

  • Inhalation of Particulates : As a solid crystalline powder, physical manipulation (weighing, transferring) generates micro-dust. Inhalation of these particulates can cause severe respiratory tract irritation and potential systemic toxicity[5].

  • Chemical Reactivity : Amides are weak bases but can react violently with strong reducing agents to generate flammable gases, or with dehydrating agents (e.g., P2O5, SOCl2) to form nitriles. They must be isolated from incompatible reagents[5][6].

Quantitative PPE Specifications

To mitigate these risks, standard "exam-grade" PPE is insufficient. The following table outlines the mandatory protective equipment and the scientific causality behind each requirement.

PPE CategorySpecification / StandardCausality & Operational Rationale
Hand Protection Nitrile (EN ISO 374-1); Minimum thickness: 0.4 mm; Breakthrough time: >480 min[4][7].Standard 0.1 mm gloves degrade rapidly upon solvent contact. 0.4 mm nitrile provides a robust barrier against amide permeation and carrier solvents.
Eye Protection Tight-fitting Safety Goggles (EN 166 / ANSI Z87.1)[8].Prevents the ingress of airborne crystalline dust and protects against micro-splashes during solvent dissolution.
Body Protection Flame-resistant lab coat (NFPA 2112) + long pants.Prevents accumulation of static-charged chemical dust on personal clothing.
Respiratory Certified Chemical Fume Hood (Face velocity: 80-120 fpm)[9].Primary engineering control to capture aerosolized particulates and solvent vapors at the source.

Self-Validating Operational Workflow

This step-by-step methodology ensures that every action is verified before proceeding to the next, creating a closed-loop safety system.

Phase 1: Pre-Operational Setup & Verification

  • Verify Engineering Controls : Check the fume hood digital monitor.

    • Validation: Ensure the face velocity reads between 80 and 120 feet per minute (fpm). Do not proceed if the alarm is sounding or if the flow is inadequate.

  • Inspect PPE : Inflate the 0.4 mm nitrile gloves slightly to check for micro-tears before donning.

    • Validation: Gloves hold air pressure without leaking.

  • Segregate Incompatibles : Clear the fume hood of any strong reducing agents, azo compounds, or dehydrating agents to prevent unintended gas generation[5].

Phase 2: Chemical Handling and Transfer

  • Minimize Aerosolization : Use an anti-static weighing spatula.

    • Causality: Static electricity can cause the fine powder to repel and aerosolize into the breathing zone.

  • In-Hood Dissolution : If preparing a solution, bring the sealed solvent bottle into the hood. Add the solvent directly to the pre-weighed N-(4-methylphenyl)-3-phenylacrylamide inside the hood to contain all vapors.

  • Seal and Decontaminate : Cap the primary vial immediately. Wipe the exterior of the vial with a solvent-dampened lint-free wipe before removing it from the hood.

Phase 3: Post-Experiment Decontamination

  • Surface Cleaning : Wipe down the analytical balance and fume hood surface with a compatible solvent (e.g., 70% isopropanol), followed by a soap and water wash[6].

  • Safe Doffing : Remove outer gloves inside the fume hood by turning them inside out, trapping any residual chemical dust within the glove matrix.

Spill Response and EPA-Compliant Waste Disposal

Improper disposal of organic amides carries severe environmental and legal consequences under the Resource Conservation and Recovery Act (RCRA)[10].

Emergency Spill Protocol (Solid Powder)

  • Do NOT Sweep : Sweeping generates hazardous dust clouds.

  • Dampen and Wipe : Use absorbent paper dampened with water (or a low-volatility compatible solvent) to carefully pick up the powder[6].

  • Containment : Seal the contaminated absorbent paper and any broken glass in a vapor-tight plastic bag, then place it inside a rigid secondary container[6]. Wash the surface thoroughly with soap and water.

Waste Segregation Plan (EPA 40 CFR Part 261) Under EPA guidelines, generators must make accurate waste determinations[10].

  • Solid Waste : Empty vials, contaminated spatulas, and doffed gloves must be collected in a rigid, leak-proof container labeled "Hazardous Waste - Toxic Solid (Organic Amide)"[11][12]. This material is typically slated for high-temperature incineration by a licensed facility.

  • Liquid Waste : Solutions containing N-(4-methylphenyl)-3-phenylacrylamide must be segregated based on the solvent. Label as "Non-Halogenated Organic Waste" (e.g., if dissolved in DMSO/Ethanol) or "Halogenated Organic Waste" (e.g., if dissolved in DCM). Never mix these streams.

Process Visualization

G Start Start Procedure PPE Don PPE (0.4mm Nitrile, EN 166 Goggles) Start->PPE Hood Engineering Controls (Verify Hood: 80-120 fpm) PPE->Hood Handle Handle N-(4-methylphenyl) -3-phenylacrylamide Hood->Handle Spill Spill Occurs? Handle->Spill Clean Spill Response Protocol (Damp Absorbent, Double Bag) Spill->Clean Yes Dispose Waste Segregation (EPA 40 CFR Part 261) Spill->Dispose No Clean->Dispose Solid Solid Waste (Incineration) Dispose->Solid Liquid Liquid Waste (Halogenated / Non-Halogenated) Dispose->Liquid

Safe handling, spill response, and EPA-compliant disposal workflow for organic amides.

References

  • Chemsrc. "N-(4-methylphenyl)-3-phenylacrylamide | CAS#:5160-05-4". Available at: [Link]

  • Analytical Chemistry - ACS Publications. "Determination of Acrylamide in Emulsion Polymers". Available at: [Link]

  • Wall Chemie GmbH. "Safety data sheet according to 1907/2006/EC". Available at: [Link]

  • MS Schippers. "SAFETY DATA SHEET - according to Commission Regulation (EU) 2020/878". Available at: [Link]

  • USW Online. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance". Available at: [Link]

  • Purdue University. "Hazardous Waste Disposal Guidelines". Available at: [Link]

  • PubChem. "Amiloride hydrochloride anhydrous - Laboratory Chemical Safety Summary (LCSS)". Available at: [Link]

Sources

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